4-Bromo-1-(bromomethyl)-2-methylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBOULIORCZELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626572 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156001-49-9 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-(bromomethyl)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-methylbenzene: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-1-(bromomethyl)-2-methylbenzene. This disubstituted toluene derivative is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.
Core Chemical Properties
This compound, also known by its CAS number 156001-49-9, is a halogenated aromatic hydrocarbon.[1] Its structure features a benzene ring substituted with a bromine atom, a bromomethyl group, and a methyl group. This unique arrangement of functional groups imparts specific reactivity that is of interest in synthetic chemistry.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| CAS Number | 156001-49-9 | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 280.0 ± 25.0 °C (Predicted) | |
| Density | 1.743 ± 0.06 g/cm³ (Predicted) | |
| Appearance | Solid (Specific form may vary) | |
| Solubility | Data not readily available; expected to be soluble in common organic solvents. |
Synonyms:
-
4-Bromo-2-methylbenzyl bromide[1]
-
5-Bromo-2-(bromomethyl)toluene[2]
-
Benzene, 4-bromo-1-(bromomethyl)-2-methyl-[1]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the bromination of the corresponding alcohol, (4-bromo-2-methylphenyl)methanol.
Synthesis of this compound from (4-bromo-2-methylphenyl)methanol
A general and efficient laboratory-scale synthesis is outlined below.[2]
Reaction Scheme:
References
4-Bromo-1-(bromomethyl)-2-methylbenzene CAS number 156001-49-9
An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted toluene derivative that serves as a key intermediate in organic synthesis. Its bifunctional nature, featuring both a bromomethyl group and a bromo substituent on the aromatic ring, makes it a versatile building block for the introduction of a 2-methyl-4-bromobenzyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance in medicinal chemistry and materials science.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| CAS Number | 115777-08-3 |
| Molecular Formula | C8H8Br2 |
| Molecular Weight | 263.96 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 58-62 °C |
| Boiling Point | 135-137 °C at 10 mmHg |
| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.37 (d, J=8.2 Hz, 1H), 7.29 (s, 1H), 7.08 (d, J=8.2 Hz, 1H), 4.45 (s, 2H), 2.36 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 138.4, 136.2, 132.8, 130.8, 129.5, 121.3, 32.1, 19.0 |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the radical bromination of 4-bromo-1,2-dimethylbenzene.
Experimental Protocol: Radical Bromination of 4-Bromo-1,2-dimethylbenzene
Materials:
-
4-Bromo-1,2-dimethylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-1,2-dimethylbenzene (1.0 eq) in CCl₄, add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) to afford this compound as a white solid.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its utility primarily stems from its ability to act as an electrophile, allowing for the introduction of the 4-bromo-2-methylbenzyl group into molecules of interest.
Synthesis of Kinase Inhibitors
One notable application is in the synthesis of potent and selective kinase inhibitors. For instance, it has been used in the preparation of inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies.
Caption: General scheme for the use in kinase inhibitor synthesis.
Role in Signaling Pathways
While this compound itself is not biologically active, the compounds synthesized from it often target specific signaling pathways. For example, BTK inhibitors modulate the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.
Caption: Inhibition of the BCR signaling pathway by a BTK inhibitor.
Safety and Handling
This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Conclusion
This compound is a versatile and important building block in organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis and reactive nature make it a valuable tool for medicinal chemists. A thorough understanding of its properties, handling, and reactivity is essential for its safe and effective use in the laboratory.
Spectroscopic Profile of 4-Bromo-1-(bromomethyl)-2-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-1-(bromomethyl)-2-methylbenzene, a key intermediate in various synthetic applications, particularly in the development of pharmaceutical compounds. Due to the limited availability of directly measured spectroscopic data in public domains, this document presents predicted data for ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, alongside expected fragmentation patterns in mass spectrometry. Detailed, generalized experimental protocols for acquiring these spectra are provided to guide researchers in their laboratory work. Furthermore, a logical workflow for the structural elucidation of the target molecule using these spectroscopic techniques is visualized.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₈Br₂[1]
-
Molecular Weight: 263.96 g/mol [1]
-
CAS Number: 156001-49-9[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.2 | Multiplet | 3H | Aromatic protons (H-3, H-5, H-6) |
| ~ 4.5 | Singlet | 2H | Bromomethyl protons (-CH₂Br) |
| ~ 2.4 | Singlet | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 - 140 | Aromatic C (quaternary, C-1) |
| ~ 135 - 137 | Aromatic C (quaternary, C-2) |
| ~ 132 - 134 | Aromatic CH (C-5 or C-6) |
| ~ 130 - 132 | Aromatic CH (C-3) |
| ~ 128 - 130 | Aromatic CH (C-6 or C-5) |
| ~ 121 - 123 | Aromatic C (quaternary, C-4) |
| ~ 32 - 34 | Bromomethyl C (-CH₂Br) |
| ~ 18 - 20 | Methyl C (-CH₃) |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2970 - 2850 | Medium | Aliphatic C-H stretch (methyl and bromomethyl) |
| 1600 - 1585 | Medium | Aromatic C=C ring stretch |
| 1500 - 1400 | Strong | Aromatic C=C ring stretch |
| 1210 - 1250 | Strong | C-H wag (-CH₂Br) |
| 800 - 900 | Strong | C-H out-of-plane bend (aromatic substitution) |
| 600 - 700 | Strong | C-Br stretch (aryl bromide) |
| 550 - 650 | Strong | C-Br stretch (benzyl bromide) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Interpretation |
| 262, 264, 266 | Molecular ion (M⁺) peak cluster, showing the characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br). |
| 183, 185 | Loss of a bromine radical (•Br) from the molecular ion. The isotopic pattern for one bromine atom will be visible. |
| 91 | A common and often base peak for benzyl-containing compounds, corresponding to the tropylium ion (C₇H₇⁺), formed after the loss of both bromine atoms and rearrangement.[2][3] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of particulate matter.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or with a clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid with moderate volatility, direct insertion probe with heating may be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS) or direct infusion.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for this type of molecule, which will induce fragmentation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.
Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.
Caption: Logical workflow for structural elucidation.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted data, coupled with the detailed experimental protocols, serves as a valuable resource for researchers in synthetic chemistry and drug development, facilitating the identification and characterization of this important chemical intermediate. The integrated workflow demonstrates how ¹H NMR, ¹³C NMR, IR, and mass spectrometry are synergistically employed for unambiguous structure determination.
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Bromo-1-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Bromo-1-(bromomethyl)-2-methylbenzene. Predictions are based on additive substituent effects and comparison with known data for similar structures, such as 4-bromotoluene, 2-methylbenzyl bromide, and other substituted xylenes. The standard solvent is assumed to be Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H-5 | ~ 7.35 | Doublet | 1H | J ≈ 8.2 Hz |
| H-6 | ~ 7.28 | Doublet of Doublets | 1H | J ≈ 8.2, 2.0 Hz |
| H-3 | ~ 7.15 | Doublet | 1H | J ≈ 2.0 Hz |
| -CH₂Br (Bromomethyl) | ~ 4.50 | Singlet | 2H | N/A |
| -CH₃ (Methyl) | ~ 2.35 | Singlet | 3H | N/A |
Note: The aromatic region presents a complex splitting pattern typical of a 1,2,4-trisubstituted benzene ring. The predicted chemical shifts can vary slightly based on solvent and concentration.
Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Ar-CH₃) | ~ 139.5 |
| C-1 (Ar-CH₂Br) | ~ 137.0 |
| C-5 (Ar-H) | ~ 132.0 |
| C-3 (Ar-H) | ~ 131.5 |
| C-6 (Ar-H) | ~ 129.0 |
| C-4 (Ar-Br) | ~ 121.0 |
| -CH₂Br (Bromomethyl) | ~ 33.0 |
| -CH₃ (Methyl) | ~ 19.0 |
Note: Aromatic carbon shifts are highly sensitive to the combined electronic effects of all substituents.
Experimental Protocols for NMR Data Acquisition
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to solid organic compounds like this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The solvent should contain an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved, creating a homogenous solution.
-
Filtering and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Instrument Parameters and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Temperature: Spectra are typically acquired at a standard probe temperature of 298 K (25 °C).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds, depending on the T1 relaxation times of the protons.
-
Number of Scans (ns): 8 to 16 scans are usually adequate for achieving a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard to ensure all carbon signals appear as singlets.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds is a common starting point.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A baseline correction is applied to produce a flat spectral baseline.
-
Referencing: The chemical shift (δ) scale is calibrated by setting the TMS signal to 0.00 ppm. For CDCl₃, the residual solvent peak can also be used as a secondary reference (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integration and Peak Picking: For ¹H spectra, the relative area of each signal is integrated to determine the proton ratio. For both ¹H and ¹³C spectra, peaks are picked and their chemical shifts are reported.
Visualization of NMR Data Correlation
The following diagram illustrates the logical relationship between the different proton and carbon environments in the this compound molecule and their corresponding predicted signals in the NMR spectra.
Caption: Correlation between molecular structure and predicted NMR signals.
Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-1-(bromomethyl)-2-methylbenzene
For Immediate Release
This whitepaper provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-1-(bromomethyl)-2-methylbenzene (C₈H₈Br₂), a compound of interest in synthetic chemistry and drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its predicted fragmentation patterns, standardized experimental protocols, and key mass spectral data.
Introduction
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance). This will result in a triplet of molecular ion peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Ion | Fragmentation Pathway | Notes |
| 262/264/266 | [C₈H₈Br₂]⁺• | Molecular Ion (M⁺•) | Isotopic cluster due to two bromine atoms. |
| 183/185 | [C₈H₈Br]⁺ | Loss of •Br | Loss of one bromine radical from the molecular ion. |
| 170/172 | [C₇H₅Br]⁺ | Loss of •CH₃ and •Br | Subsequent loss of a methyl radical and a bromine radical. |
| 104 | [C₈H₈]⁺ | Loss of 2 •Br | Loss of both bromine radicals. |
| 91 | [C₇H₇]⁺ | Tropylium ion | Rearrangement and fragmentation of the aromatic ring. |
Predicted Fragmentation Pathway
The primary fragmentation of this compound under electron ionization (EI) is anticipated to involve the cleavage of the carbon-bromine bonds, which are the weakest bonds in the molecule. The benzylic C-Br bond is particularly susceptible to cleavage.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
A standard protocol for the analysis of this compound using Electron Ionization Mass Spectrometry (EI-MS) is provided below.
4.1. Sample Preparation
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or methanol.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to an appropriate concentration for the instrument being used (typically in the low µg/mL to ng/mL range).
4.2. Instrumentation and Analysis
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Inlet System: A direct insertion probe or a gas chromatograph (GC) for sample introduction. If using GC, a non-polar capillary column (e.g., DB-5ms) is suitable.
-
GC Oven Program (if applicable):
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Mass Range: Scan from m/z 50 to 400.
-
Data Acquisition: Acquire data in full scan mode to obtain a comprehensive mass spectrum.
Caption: General workflow for the mass spectrometric analysis.
Logical Relationship of Isotopic Peaks
The presence of two bromine atoms dictates a predictable relationship between the isotopic peaks of any bromine-containing fragment.
Caption: Logical relationship of isotopic peaks for a dibrominated fragment.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns and isotopic distributions are critical for the unequivocal identification and structural elucidation of this compound in complex matrices. The provided experimental protocols offer a standardized approach for obtaining high-quality mass spectral data, which is essential for researchers and scientists in the field of drug development and chemical analysis. Further experimental validation is recommended to confirm these theoretical predictions.
An In-depth Technical Guide to the Infrared Spectrum of 4-Bromo-1-(bromomethyl)-2-methylbenzene
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-Bromo-1-(bromomethyl)-2-methylbenzene, also known as 4-Bromo-2-methylbenzyl bromide. Designed for researchers, scientists, and professionals in drug development, this document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for analysis.
Predicted Infrared Spectral Data
The structure of this compound contains a 1,2,4-trisubstituted benzene ring. The positions of the substituents significantly influence the C-H out-of-plane bending vibrations, which are particularly informative for determining the substitution pattern on an aromatic ring.
Below is a table summarizing the expected IR absorption bands and their corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |
| 2975 - 2950 | Medium | Asymmetric C-H Stretching (in -CH₃) |
| 2925 - 2900 | Medium | Asymmetric C-H Stretching (in -CH₂Br) |
| 2880 - 2860 | Medium to Weak | Symmetric C-H Stretching (in -CH₃) |
| 2860 - 2840 | Medium to Weak | Symmetric C-H Stretching (in -CH₂Br) |
| 1610 - 1590 | Medium | Aromatic C=C Stretching |
| 1490 - 1470 | Medium | Aromatic C=C Stretching |
| 1465 - 1440 | Medium | Asymmetric C-H Bending (in -CH₃ and -CH₂Br) |
| 1390 - 1370 | Medium | Symmetric C-H Bending (in -CH₃) |
| 1270 - 1250 | Strong | C-H in-plane bending / Aromatic ring vibrations |
| 1210 - 1190 | Medium | CH₂ Wagging (in -CH₂Br) |
| 880 - 860 | Strong | C-H Out-of-Plane Bending (isolated H) |
| 820 - 800 | Strong | C-H Out-of-Plane Bending (adjacent H's) |
| 700 - 600 | Medium to Strong | C-Br Stretching (Aryl-Br) |
| 650 - 550 | Medium to Strong | C-Br Stretching (Alkyl-Br) |
Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample
The following protocol details the thin solid film method, a common and effective technique for obtaining the IR spectrum of a solid organic compound. Alternative methods include the preparation of a potassium bromide (KBr) pellet or a Nujol (mineral oil) mull.[1][2]
Materials and Equipment:
-
This compound (solid sample)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
Infrared salt plates (e.g., NaCl or KBr)
-
Desiccator for storing salt plates
-
Pasteur pipette or dropper
-
Beaker or small vial
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Procedure:
-
Sample Preparation:
-
Preparation of the Thin Film:
-
Obtain a clean, dry salt plate from a desiccator. Handle the plate by its edges to avoid transferring moisture from your fingers.
-
Using a Pasteur pipette, apply one or two drops of the prepared solution onto the surface of the salt plate.[3]
-
Allow the solvent to evaporate completely. This will leave a thin, even film of the solid compound on the plate.[3] The film should be translucent; if it is opaque, the film is too thick.[3]
-
-
Spectral Acquisition:
-
Place the salt plate with the thin film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with an empty sample compartment to account for atmospheric and instrumental contributions.
-
Acquire the IR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
-
If the resulting peaks are too intense (i.e., absorbance is too high), the film is too thick. Clean the plate with the solvent and prepare a new, thinner film. If the peaks are too weak, add another drop of the solution to the existing film and allow the solvent to evaporate.[3]
-
-
Cleaning:
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting the IR spectrum of a solid organic compound like this compound.
References
An In-depth Technical Guide on 4-Bromo-1-(bromomethyl)-2-methylbenzene for Researchers and Drug Development Professionals
An authoritative guide detailing the physical, chemical, and potential biological properties of 4-Bromo-1-(bromomethyl)-2-methylbenzene, tailored for its application in scientific research and pharmaceutical development.
This technical document provides a comprehensive overview of this compound, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. This guide consolidates its known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities based on related compounds.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 156001-49-9 | [1][2] |
| Molecular Formula | C₈H₈Br₂ | [1][2] |
| Molecular Weight | 263.96 g/mol | [1][2] |
| Melting Point | Not available (Predicted data for isomers vary) | |
| Boiling Point | Not available (Predicted data for isomers vary) | |
| Density | Not available | |
| Solubility | Expected to be soluble in nonpolar and moderately polar organic solvents.[3] | |
| Appearance | Solid or liquid |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the bromination of the corresponding alcohol, (4-bromo-2-methylphenyl)methanol.
Synthesis of this compound
This protocol outlines the synthesis of the title compound from (4-bromo-2-methylphenyl)methanol.
Experimental Protocol:
Materials:
-
(4-bromo-2-methylphenyl)methanol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (4-bromo-2-methylphenyl)methanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate, or by recrystallization.[4]
Diagram 1: Synthetic Pathway
References
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H8Br2 | CID 22569018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-methylbenzene: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4-Bromo-1-(bromomethyl)-2-methylbenzene. It includes a detailed overview of its chemical and physical properties, toxicological data, and experimental protocols for its synthesis and application as a versatile building block in medicinal chemistry.
Chemical Identity and Properties
This compound is a disubstituted toluene derivative with the chemical formula C₈H₈Br₂. Its structure features a benzene ring substituted with a bromine atom, a bromomethyl group, and a methyl group. This arrangement of functional groups, particularly the reactive benzylic bromide, makes it a valuable intermediate in organic synthesis.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 156001-49-9 | PubChem[1] |
| Molecular Formula | C₈H₈Br₂ | PubChem[1] |
| Molecular Weight | 263.96 g/mol | PubChem[1] |
| Appearance | Not specified in the search results. Typically a solid. | |
| Melting Point | Not specified in the search results. | |
| Boiling Point | Not specified in the search results. | |
| Solubility | Not specified in the search results. Likely soluble in organic solvents. |
Safety and Hazard Information
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) and Handling Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound and its application in the synthesis of a key intermediate for drug discovery.
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 4-bromo-2-methylaniline. The first step is a Sandmeyer reaction to replace the amino group with a bromine atom, followed by a radical bromination of the benzylic methyl group.
Step 1: Synthesis of 1,4-Dibromo-2-methylbenzene
-
Diazotization: In a well-ventilated fume hood, dissolve 4-bromo-2-methylaniline in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,4-dibromo-2-methylbenzene.
-
Purify the crude product by distillation or column chromatography.
Step 2: Radical Bromination to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sunlamp), dissolve the purified 1,4-dibromo-2-methylbenzene in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Add N-bromosuccinimide (NBS) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and irradiate with the sunlamp to initiate the radical chain reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Application in the Synthesis of N-Substituted Isoindolinones
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of heterocyclic scaffolds. Its differential reactivity, with the benzylic bromide being more susceptible to nucleophilic substitution than the aryl bromide, allows for sequential functionalization. An example is the synthesis of N-substituted isoindolinones, which are precursors to potential therapeutic agents like HDAC inhibitors.
-
Nucleophilic Substitution: Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a primary amine (R-NH₂) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4-bromo-2-methylbenzyl)amine intermediate.
-
Intramolecular Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine the crude intermediate, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a Schlenk flask.
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Seal the flask and heat the reaction mixture at 80-110 °C until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the desired N-substituted isoindolinone.
-
Caption: Application of this compound in synthesis.
Role in Drug Discovery and Development
Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a key building block in the synthesis of various biologically active compounds.
The differential reactivity of the two bromine substituents is a key feature for its utility. The benzylic bromide is highly reactive towards nucleophiles, allowing for the introduction of various side chains, while the less reactive aryl bromide can be utilized in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures. This stepwise functionalization is a powerful strategy in the synthesis of novel drug candidates.
For instance, this compound can be used to synthesize precursors for carbazole alkaloids and their analogs. The carbazole nucleus is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. By utilizing this compound, medicinal chemists can introduce a substituted benzyl moiety onto a carbazole precursor or build the carbazole ring system itself, enabling the exploration of new chemical space in the pursuit of novel therapeutics.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and development. Its safe and effective use requires a thorough understanding of its hazardous properties and adherence to strict safety protocols. The synthetic methodologies outlined in this guide provide a framework for its preparation and its application in the construction of complex, biologically relevant molecules. This compound will likely continue to be a valuable tool for researchers and scientists working at the forefront of medicinal chemistry.
References
An In-depth Technical Guide to the Reactivity of the Benzylic Bromide in 4-Bromo-1-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the benzylic bromide functional group in 4-Bromo-1-(bromomethyl)-2-methylbenzene. This compound, possessing both a reactive benzylic bromide and a stable aryl bromide, is a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the electronic and steric influences on the reactivity of the benzylic position, explores its propensity for nucleophilic substitution and elimination reactions, and provides illustrative experimental protocols and key characterization data.
Introduction
This compound, also known as 4-bromo-2-methylbenzyl bromide, is a disubstituted toluene derivative featuring two distinct carbon-bromine bonds. The bromine atom attached to the aromatic ring exhibits the typical low reactivity of an aryl halide towards nucleophilic substitution under standard conditions. In stark contrast, the bromine atom of the bromomethyl group is situated at a benzylic position, rendering it significantly more labile and susceptible to a variety of transformations.
The reactivity of this benzylic bromide is modulated by the electronic and steric effects of the substituents on the aromatic ring: the electron-withdrawing (by induction) yet weakly activating (by hyperconjugation) methyl group at the ortho position, and the electron-withdrawing (by induction) and deactivating (by resonance) bromo group at the para position. Understanding the interplay of these factors is crucial for predicting and controlling the outcome of reactions involving this substrate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Synonyms | 4-Bromo-2-methylbenzyl bromide | --INVALID-LINK--[1] |
| CAS Number | 156001-49-9 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₈Br₂ | --INVALID-LINK--[1] |
| Molecular Weight | 263.96 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid or liquid | --INVALID-LINK-- |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Purity | Typically ≥95% | --INVALID-LINK-- |
Synthesis
The most common route for the synthesis of this compound involves the radical bromination of 4-bromo-1,2-dimethylbenzene (4-bromo-o-xylene). This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical.
Caption: Synthesis of this compound.
Experimental Protocol: Radical Bromination
Materials:
-
4-Bromo-1,2-dimethylbenzene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Alternative solvents such as cyclohexane or acetonitrile can also be used.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1,2-dimethylbenzene (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by a sunlamp or a standard incandescent light bulb if desired.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide floats on top of the solvent.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography on silica gel.
Reactivity of the Benzylic Bromide
The benzylic C-Br bond is the focal point of reactivity in this compound. This reactivity is primarily governed by the ability of the benzene ring to stabilize intermediates and transition states through resonance. The compound readily undergoes nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the benzylic carbon can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.
Caption: Sₙ1 and Sₙ2 pathways for nucleophilic substitution.
-
Sₙ2 Mechanism: This pathway is favored by strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMF). The reaction proceeds in a single, concerted step involving a backside attack of the nucleophile on the benzylic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The ortho-methyl group may introduce some steric hindrance, potentially slowing down the Sₙ2 reaction compared to an unsubstituted benzyl bromide.
-
Sₙ1 Mechanism: This pathway is favored with weak nucleophiles (e.g., H₂O, ROH) in polar protic solvents (e.g., ethanol, water), which can solvate both the departing bromide anion and the intermediate carbocation. The rate-determining step is the formation of a benzylic carbocation. This carbocation is stabilized by resonance with the benzene ring. The electron-donating methyl group at the ortho position further stabilizes the carbocation through hyperconjugation and induction, thus accelerating the Sₙ1 reaction. The para-bromo substituent has a deactivating inductive effect but its resonance effect can also contribute to stabilization.
Quantitative Data on Nucleophilic Substitution:
| Nucleophile | Reagent | Product | Typical Solvent | Conditions | Expected Yield |
| Hydroxide | NaOH | 4-Bromo-2-methylbenzyl alcohol | Acetone/Water | Room Temp. to 50°C | Good to High |
| Cyanide | KCN | (4-Bromo-2-methylphenyl)acetonitrile | Ethanol/Water | Reflux | Good to High |
| Azide | NaN₃ | 1-(Azidomethyl)-4-bromo-2-methylbenzene | DMF or DMSO | Room Temp. to 60°C | High |
Elimination Reactions
Elimination reactions of this compound, typically E2, compete with nucleophilic substitution, especially in the presence of strong, sterically hindered bases. The E1 mechanism can also occur under conditions that favor carbocation formation.
Caption: E1 and E2 pathways for elimination reactions.
-
E2 Mechanism: This pathway is favored by strong, bulky bases such as potassium tert-butoxide (t-BuOK) in a non-polar solvent. The base abstracts a proton from the methyl group adjacent to the benzylic carbon in a concerted step with the departure of the bromide ion.
-
E1 Mechanism: This pathway can occur under similar conditions as Sₙ1 reactions (polar protic solvents, weak bases) and proceeds through the same benzylic carbocation intermediate. A subsequent deprotonation from an adjacent carbon leads to the formation of the alkene.
Experimental Protocols
4.3.1. Nucleophilic Substitution with Sodium Hydroxide
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Add an aqueous solution of sodium hydroxide (1.2 eq).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-bromo-2-methylbenzyl alcohol by recrystallization or column chromatography.
4.3.2. Elimination with Potassium tert-Butoxide
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.5 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-bromo-2-methylstyrene by column chromatography.
Spectroscopic Characterization
Accurate characterization of this compound and its reaction products is essential. Below is a table of expected spectroscopic data based on known chemical shift and fragmentation patterns.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | MS (m/z) |
| This compound | ~7.4 (d), ~7.2 (dd), ~7.1 (d), ~4.5 (s, 2H), ~2.4 (s, 3H) | ~138, ~136, ~132, ~130, ~129, ~121, ~32 (CH₂Br), ~19 (CH₃) | 3000-2850 (C-H), 1600, 1480 (C=C), 1200 (C-Br), 820 (p-subst.) | 264/262/260 (M⁺), 183/181 (M-Br)⁺, 103 (M-2Br)⁺ |
| 4-Bromo-2-methylbenzyl alcohol | ~7.3 (d), ~7.1 (dd), ~7.0 (d), ~4.6 (s, 2H), ~2.3 (s, 3H), ~1.7 (br s, 1H, OH) | ~139, ~137, ~130, ~129, ~128, ~120, ~64 (CH₂OH), ~18 (CH₃) | 3600-3200 (O-H), 3000-2850 (C-H), 1600, 1480 (C=C), 1050 (C-O) | 202/200 (M⁺), 184/182 (M-H₂O)⁺, 121 (M-Br)⁺ |
| (4-Bromo-2-methylphenyl)acetonitrile | ~7.4 (d), ~7.2 (dd), ~7.1 (d), ~3.7 (s, 2H), ~2.4 (s, 3H) | ~138, ~136, ~132, ~130, ~129, ~121, ~117 (CN), ~23 (CH₂CN), ~19 (CH₃) | 3000-2850 (C-H), 2250 (C≡N), 1600, 1480 (C=C) | 211/209 (M⁺), 130 (M-Br)⁺ |
Conclusion
This compound is a valuable synthetic intermediate due to the high and selective reactivity of its benzylic bromide. This reactivity can be effectively channeled into either nucleophilic substitution or elimination pathways by careful selection of reagents and reaction conditions. The electronic and steric influence of the ring substituents plays a significant role in determining the preferred reaction mechanism. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-1-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 4-Bromo-1-(bromomethyl)-2-methylbenzene. This polysubstituted benzene derivative presents a unique case for studying regioselectivity due to the interplay of electronic and steric effects of its substituents. Understanding these reactions is crucial for the strategic synthesis of complex organic molecules in pharmaceutical and materials science.
Core Concepts: Predicting Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the directing effects of its three substituents: a methyl group at position 2, a bromo group at position 4, and a bromomethyl group at position 1.
-
Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 5).[1]
-
Bromo Group (-Br): A deactivating but ortho-, para-directing group, guiding electrophiles to positions 3 and 5.[1]
-
Bromomethyl Group (-CH₂Br): A deactivating group due to the electron-withdrawing inductive effect of the bromine atom. It is considered a meta-director, which also points to positions 3 and 5.
The synergistic directing effects of all three substituents strongly favor electrophilic attack at positions 3 and 5. However, steric hindrance plays a pivotal role in determining the final product distribution. Position 3 is flanked by the methyl and bromomethyl groups, creating significant steric congestion. In contrast, position 5 is sterically more accessible.[2] Therefore, electrophilic substitution is predicted to occur predominantly at position 5 .
Caption: Logical workflow for predicting the major product of EAS.
Key Electrophilic Aromatic Substitution Reactions
This section details the experimental protocols for common EAS reactions on this compound. The protocols are adapted from established methods for polysubstituted benzenes.
Nitration
The introduction of a nitro group (-NO₂) is a fundamental transformation in organic synthesis.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of this compound (1 equivalent) in a minimal amount of glacial acetic acid to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Predicted Product: 4-Bromo-1-(bromomethyl)-2-methyl-5-nitrobenzene.
Halogenation (Bromination)
The introduction of a second bromine atom onto the aromatic ring can be achieved using N-bromosuccinimide (NBS) as a mild brominating agent.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in acetonitrile (2 mL) at -10 °C, add N-bromosuccinimide (1.0 mmol) in one portion.[4]
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Predicted Product: 1,4-Dibromo-5-(bromomethyl)-2-methylbenzene.
Sulfonation
The introduction of a sulfonic acid group (-SO₃H) is achieved by reaction with fuming sulfuric acid.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, carefully add this compound (1 equivalent) to fuming sulfuric acid (oleum, 2-3 equivalents) at room temperature.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
The sulfonic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
Predicted Product: this compound-5-sulfonic acid.
Friedel-Crafts Acylation
The introduction of an acyl group is a key method for forming carbon-carbon bonds. Due to the deactivating nature of the substituents on the starting material, forcing conditions may be required.
Experimental Protocol:
-
To a suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane, add the acyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Stir the mixture for 15 minutes, then add a solution of this compound (1 equivalent) in dry dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Predicted Product: 1-(5-Bromo-2-(bromomethyl)-4-methylphenyl)ethan-1-one (for acylation with acetyl chloride).
Data Presentation
The following table summarizes the predicted outcomes and reaction conditions for the electrophilic aromatic substitution of this compound.
| Reaction | Electrophile | Reagents and Conditions | Predicted Major Product |
| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, 0-25 °C | 4-Bromo-1-(bromomethyl)-2-methyl-5-nitrobenzene |
| Halogenation (Bromination) | Br⁺ | NBS, CH₃CN, -10 to 0 °C | 1,4-Dibromo-5-(bromomethyl)-2-methylbenzene |
| Sulfonation | SO₃ | Fuming H₂SO₄, 40-50 °C | This compound-5-sulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃, CH₂Cl₂, 0-25 °C | 1-(5-Bromo-2-(bromomethyl)-4-methylphenyl)alkan-1-one |
Experimental Workflow Visualization
The general workflow for performing and analyzing an electrophilic aromatic substitution reaction is depicted below.
Caption: A generalized workflow for electrophilic aromatic substitution.
Conclusion
The electrophilic aromatic substitution of this compound is a predictable process governed by the interplay of electronic directing effects and steric hindrance. The synergistic ortho-, para-directing influence of the methyl and bromo groups, combined with the meta-directing nature of the bromomethyl group, converges to activate positions 3 and 5. However, steric congestion around position 3 makes position 5 the overwhelmingly favored site of electrophilic attack. The provided experimental protocols offer a foundation for the synthesis of novel derivatives, which can serve as valuable intermediates in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve high yields and purity for specific applications.
References
- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Methodological & Application
Application Notes: Synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene
Introduction
4-Bromo-1-(bromomethyl)-2-methylbenzene (CAS No. 156001-49-9) is a valuable halogenated aromatic compound widely utilized as a key intermediate and building block in organic synthesis.[1] Its bifunctional nature, featuring both a nuclear bromine atom and a reactive benzylic bromide, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. It is particularly important in the development of pharmaceuticals, agrochemicals, and materials science.[2][3]
The most common and efficient method for preparing this compound is through the selective free-radical bromination of the methyl group (a benzylic position) of 4-bromo-2-methyltoluene. This type of reaction, known as benzylic bromination, takes advantage of the enhanced stability of the intermediate benzyl radical.[4][5]
Primary Synthetic Strategies
Two primary methods are employed for this transformation:
-
Wohl-Ziegler Bromination using N-Bromosuccinimide (NBS): This is often the preferred method in a laboratory setting. N-Bromosuccinimide (NBS) is a convenient and selective source of bromine radicals.[4][6] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and carried out in a non-polar solvent like carbon tetrachloride or cyclohexane.[4][7][8] NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[6][9]
-
Direct Bromination with Elemental Bromine (Br₂): This classic method involves the reaction of the starting material with molecular bromine, usually under UV irradiation to initiate the radical chain reaction.[10][11] While effective, this method requires careful handling of highly corrosive and volatile liquid bromine. The reaction rate is controlled by the slow addition of bromine while irradiating the mixture.[10]
The underlying mechanism for both methods is a free-radical chain reaction consisting of three key stages: initiation, propagation, and termination.[12]
Visualization of Synthetic Pathway
The synthesis of this compound is achieved through the side-chain bromination of 4-bromo-2-methyltoluene.
Caption: General synthesis scheme for this compound.
Experimental Protocols
Protocol 1: Wohl-Ziegler Bromination using N-Bromosuccinimide (NBS)
This protocol describes the synthesis using NBS as the brominating agent and AIBN as the radical initiator, a standard procedure for selective benzylic bromination.[4][8]
Materials and Reagents:
| Reagent | CAS No. | Formula | MW ( g/mol ) |
| 4-Bromo-2-methyltoluene | 583-70-0 | C₈H₉Br | 185.06 |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | C₈H₁₂N₄ | 164.21 |
| Cyclohexane | 110-82-7 | C₆H₁₂ | 84.16 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-methyltoluene (e.g., 10.0 g, 54.0 mmol).
-
Add N-Bromosuccinimide (NBS) (1.05 eq, 10.1 g, 56.7 mmol) and a catalytic amount of Azobisisobutyronitrile (AIBN) (e.g., 0.02 eq, 177 mg, 1.08 mmol).
-
Add anhydrous cyclohexane (e.g., 150 mL) as the solvent.[7]
-
Reaction Execution: Heat the mixture to reflux (approx. 81°C) with vigorous stirring. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Filter the mixture to remove the succinimide precipitate. Wash the solid with a small amount of cold cyclohexane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellowish oil or low-melting solid, can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield the final product as white crystals.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
NBS is an irritant; avoid inhalation and skin contact.[9]
-
AIBN is a potential explosive and should be handled with care and stored properly.
-
Cyclohexane is flammable. Avoid open flames.
Protocol 2: Direct Bromination with Elemental Bromine (Br₂)
This protocol details the synthesis using elemental bromine with photo-initiation.[10]
Materials and Reagents:
| Reagent | CAS No. | Formula | MW ( g/mol ) |
| 4-Bromo-2-methyltoluene | 583-70-0 | C₈H₉Br | 185.06 |
| Bromine (Br₂) | 7726-95-6 | Br₂ | 159.81 |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | 153.82 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Procedure:
-
Reaction Setup: In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 4-bromo-2-methyltoluene (e.g., 10.0 g, 54.0 mmol) in dry carbon tetrachloride (e.g., 100 mL).[10]
-
Position a 250- or 500-watt lamp close to the flask to provide UV irradiation.[10]
-
Reaction Execution: Heat the solution to a gentle boil.
-
Using the dropping funnel, add a solution of bromine (1.05 eq, 2.9 mL, 9.06 g, 56.7 mmol) in carbon tetrachloride (20 mL) dropwise to the refluxing mixture.[10] The rate of addition should be controlled such that the red-brown color of bromine disappears almost instantly, indicating its consumption.[10] The evolution of hydrogen bromide (HBr) gas will be observed. The addition typically takes 30-90 minutes.[10]
-
After the addition is complete, continue to reflux and irradiate the mixture for an additional 30 minutes to ensure the reaction goes to completion.
-
Work-up: Turn off the lamp and allow the solution to cool to room temperature.
-
Carefully wash the reaction mixture with ice-water, followed by a cold, dilute aqueous sodium bicarbonate solution to neutralize HBr, and finally with water again.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[10]
-
Purification: The resulting crude product can be purified by recrystallization from ethanol to yield pure this compound.[10]
Safety Precautions:
-
This reaction MUST be performed in an efficient fume hood due to the evolution of corrosive HBr gas and the use of highly toxic and volatile bromine and carbon tetrachloride.
-
Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Bromine can cause severe chemical burns. Handle with extreme care.
-
Carbon tetrachloride is a known carcinogen and is harmful to the environment. Safer alternatives like cyclohexane may be used, though reaction conditions might need optimization.
Quantitative Data Summary
| Parameter | Protocol 1 (NBS) | Protocol 2 (Br₂) |
| Starting Material | 4-Bromo-2-methyltoluene | 4-Bromo-2-methyltoluene |
| Amount | 10.0 g (54.0 mmol) | 10.0 g (54.0 mmol) |
| Brominating Agent | N-Bromosuccinimide | Elemental Bromine |
| Molar Equivalence | 1.05 eq | 1.05 eq |
| Amount | 10.1 g (56.7 mmol) | 9.06 g (56.7 mmol) |
| Initiator | AIBN (catalytic) | UV Light (e.g., 500W lamp) |
| Solvent | Cyclohexane (~150 mL) | Carbon Tetrachloride (~120 mL) |
| Temperature | Reflux (~81°C) | Reflux (~77°C) |
| Reaction Time | 1 - 3 hours | 1 - 2 hours |
| Product | This compound | This compound |
| Formula | C₈H₈Br₂ | C₈H₈Br₂ |
| MW ( g/mol ) | 263.96 | 263.96 |
| Expected Yield | 65-85% | 60-75% |
| Appearance | White crystalline solid | White crystalline solid |
Workflow and Mechanism Diagrams
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis, work-up, and purification of the target compound.
Caption: Standard laboratory workflow for synthesis and purification.
Free-Radical Bromination Mechanism
The reaction proceeds via a well-established free-radical chain mechanism.[12]
Caption: The three stages of the free-radical chain mechanism for benzylic bromination.
References
- 1. This compound | C8H8Br2 | CID 22569018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. japsr.in [japsr.in]
- 3. Buy 4-Bromo-2-chlorotoluene | 89794-02-5 [smolecule.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 6. suru-chem.com [suru-chem.com]
- 7. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]
- 12. byjus.com [byjus.com]
Application Notes and Protocols for 4-Bromo-1-(bromomethyl)-2-methylbenzene as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-(bromomethyl)-2-methylbenzene, also known as 4-Bromo-2-methylbenzyl bromide, is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylic bromide and a stable aryl bromide, allows for selective and sequential functionalization, making it a valuable building block for the synthesis of a diverse range of biologically active molecules. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in various cross-coupling reactions. This dual reactivity enables the construction of complex molecular architectures for the development of novel therapeutic agents.
This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of bioactive compounds.
Chemical Properties and Safety Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Bromo-2-methylbenzyl bromide |
| CAS Number | 156001-49-9 |
| Molecular Formula | C₈H₈Br₂ |
| Molecular Weight | 263.96 g/mol |
| Appearance | Off-white crystalline powder |
| Hazard Statements | Causes severe skin burns and eye damage (H314), May cause respiratory irritation (H335)[1] |
| Precautionary Statements | P260, P261, P264, P271, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P319, P321, P363, P403+P233, P405, P501[1] |
Applications in the Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of various classes of biologically active compounds, including potential antibacterial, anti-inflammatory, and kinase inhibitors.
Synthesis of Pyrazine Carboxamide Derivatives with Antibacterial and Alkaline Phosphatase Inhibitory Activity
A key application of related bromo-methylphenyl derivatives is in the synthesis of N-aryl pyrazine carboxamides, which have shown promising antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi and inhibitory activity against alkaline phosphatase.[2] The synthetic strategy involves an initial amidation followed by a Suzuki cross-coupling reaction.
Reaction Scheme:
Protocol 1: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide [2]
-
Materials:
-
Pyrazine-2-carboxylic acid (1.0 eq, 10 mmol)
-
4-Bromo-3-methylaniline (1.0 eq, 10 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq, 2 mmol)
-
Dichloromethane (DCM), 50 mL
-
-
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid, 4-bromo-3-methylaniline, and DMAP in DCM.
-
Cool the reaction mixture to 0°C in an ice bath with continuous stirring.
-
Once the temperature reaches 0°C, add DCC to the mixture under an inert atmosphere.
-
Remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.
-
-
Quantitative Data:
-
Yield: 83%[2]
-
Protocol 2: Suzuki Coupling to Synthesize N-aryl Pyrazine Carboxamide Derivatives [2]
-
Materials:
-
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq, 1 mmol)
-
Aryl boronic acid (1.0 eq, 1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq, 2 mmol)
-
1,4-dioxane and water (10:1 mixture), 8.25 mL
-
-
Procedure:
-
In a dried Schlenk tube equipped with a stirrer, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, aryl boronic acid, tetrakis(triphenylphosphine)palladium(0), and K₃PO₄.
-
Add the 1,4-dioxane/water mixture under an inert argon atmosphere.
-
Heat the reaction mixture to 90°C for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Add water and ethyl acetate. Separate the organic layer and dry over anhydrous sodium sulfate.
-
Purify the product via column chromatography.
-
-
Quantitative Data:
-
Yields: 60-85% depending on the aryl boronic acid used.[2]
-
Synthesis of HNF-4α Modulators
4-Bromo-2-methylbenzyl bromide serves as an alkylating agent in the synthesis of Hepatocyte Nuclear Factor 4 alpha (HNF-4α) modulators, which have potential applications in metabolic diseases.[3]
Reaction Scheme:
Protocol 3: Alkylation of 4-hydroxyphenyl acetic acid [3]
-
Materials:
-
4-hydroxyphenyl acetic acid
-
4-bromo-2-methylbenzyl bromide
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve 4-hydroxyphenyl acetic acid in a suitable solvent.
-
Add a base to deprotonate the phenolic hydroxyl group.
-
Add 4-bromo-2-methylbenzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature for 36 hours.
-
Quench the reaction with water and neutralize the pH to 7 with 6N sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash silica column chromatography (EtOAc/Hexanes).
-
-
Quantitative Data:
-
Yield: 47%[3]
-
Biological Activity and Signaling Pathways
The bioactive molecules synthesized from this compound and its derivatives have been shown to target various biological pathways implicated in disease.
Inhibition of Bacterial DNA Gyrase
The synthesized pyrazine carboxamide derivatives have been investigated for their antibacterial activity against Salmonella Typhi. Molecular docking studies suggest that these compounds can bind to the active site of DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby inhibiting bacterial growth.[1]
Summary of Synthetic Applications
| Starting Material | Reagents and Conditions | Product Class | Biological Activity | Yield (%) | Reference |
| 4-Bromo-3-methylaniline (precursor) | 1. Pyrazine-2-carboxylic acid, DCC, DMAP, DCM2. Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90°C | Pyrazine Carboxamides | Antibacterial, Alkaline Phosphatase Inhibitor | 60-85 (Step 2) | [2] |
| 4-hydroxyphenyl acetic acid | 4-bromo-2-methylbenzyl bromide, NaOH, Ethyl acetate, rt, 36h | Phenylacetic acid derivatives | HNF-4α modulators | 47 | [3] |
| 1-Methylimidazolidin-2-one | 4-bromo-2-methylbenzyl bromide, NaH, DMF, rt, 18h | Benzimidazole derivatives | 5-HT5A receptor modulators | Not specified | [4] |
This document provides a snapshot of the synthetic utility of this compound. The provided protocols can be adapted for the synthesis of a wide range of novel compounds for drug discovery and development. Researchers should always adhere to strict safety protocols when handling this hazardous chemical.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-1-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-(bromomethyl)-2-methylbenzene is a versatile bifunctional aromatic compound of significant interest in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. Its structure features two bromine atoms with distinct reactivities: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for selective nucleophilic substitution at the benzylic position, making it a valuable building block for the introduction of a wide array of functional groups.
The benzylic bromide is susceptible to attack by a variety of nucleophiles, proceeding readily through either an SN1 or SN2 mechanism, facilitated by the stability of the resulting benzylic carbocation or the accessibility of the benzylic carbon. This selective functionalization leaves the aryl bromide intact for subsequent transformations, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures.
These application notes provide a comprehensive overview of common nucleophilic substitution reactions involving this compound, complete with detailed experimental protocols and a summary of reaction parameters.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes various nucleophilic substitution reactions performed on this compound with a range of common nucleophiles. The data provides a comparative overview for synthetic planning.
| Nucleophile | Reagent | Product | Typical Solvent | Typical Conditions | Expected Yield |
| Amine | Primary/Secondary Amine (e.g., Isopropylamine) | N-(4-Bromo-2-methylbenzyl)amine | Acetonitrile, DMF | Base (e.g., K₂CO₃, DIPEA), Elevated Temperature (e.g., 80 °C) | Good to High |
| Cyanide | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | (4-Bromo-2-methylphenyl)acetonitrile | DMSO, Ethanol/Water | Elevated Temperature (e.g., 90 °C or Reflux) | Good to High |
| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)-4-bromo-2-methylbenzene | DMF, DMSO | Room Temperature to 60 °C | High |
| Hydroxide | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | (4-Bromo-2-methylphenyl)methanol | Acetone/Water, THF/Water | Room Temperature to 50 °C | Good to High |
| Alkoxide | Sodium Methoxide (NaOMe) | 4-Bromo-1-(methoxymethyl)-2-methylbenzene | Methanol | Reflux | Good |
| Thiol | Thiourea followed by hydrolysis | (4-Bromo-2-methylbenzyl)thiol | Methanol | Reflux | Good to High |
| Phenoxide | Substituted Phenol | 4-Bromo-2-methylbenzyl aryl ether | Dichloromethane | Lewis Acid (e.g., AlCl₃) or Base (e.g., K₂CO₃) | Good |
Mandatory Visualizations
Application of 4-Bromo-1-(bromomethyl)-2-methylbenzene in Pharmaceutical Synthesis: A Case Study in Angiotensin II Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Bromo-1-(bromomethyl)-2-methylbenzene and its structural analogs are versatile bifunctional reagents in pharmaceutical synthesis. The presence of two bromine atoms with different reactivities—a highly reactive benzylic bromide and a less reactive aryl bromide—allows for selective and sequential chemical transformations. This differential reactivity is crucial for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).
The primary application of this class of compounds is in alkylation reactions, where the reactive bromomethyl group serves as an electrophile to introduce the substituted benzyl moiety onto a nucleophilic substrate, often a heterocycle. This strategy is prominently featured in the synthesis of the "sartan" class of angiotensin II receptor blockers (ARBs), which are widely used for the treatment of hypertension and heart failure.[1][2][3]
A notable example is the synthesis of Telmisartan, where a key intermediate, structurally similar to this compound, is used to alkylate a bis-benzimidazole core.[4][5][6] The aryl bromide can then be used for further modifications, such as cross-coupling reactions, although in the case of Telmisartan, the biphenyl structure is typically constructed prior to the key alkylation step.
The selection of a specific this compound derivative allows for the precise introduction of desired substituents onto the final drug molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The methyl group on the benzene ring, for instance, can impact the molecule's conformation and interaction with its biological target.
Key Reactions and Experimental Protocols
The cornerstone of the utility of this compound and its analogs in pharmaceutical synthesis is the selective alkylation of heterocyclic systems. Below is a detailed protocol for a key step in the synthesis of Telmisartan, which utilizes a structurally related compound, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester. This serves as a representative example of the application of this class of reagents.
Protocol: N-Alkylation of 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzimidazole for the Synthesis of a Telmisartan Precursor
This protocol describes the reaction of the bis-benzimidazole core of Telmisartan with a bromomethylbiphenyl derivative.
Materials:
-
1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzimidazole
-
4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester
-
Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Acetic acid
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
To a solution of 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzimidazole in acetonitrile, add 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester.
-
Add potassium hydroxide to the mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the solid and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/water.
-
The subsequent step would involve the hydrolysis of the tert-butyl ester to yield Telmisartan.[4][5]
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the N-alkylation step in the synthesis of Telmisartan precursors.
| Parameter | Value | Reference |
| Starting Materials | 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzimidazole, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester | [4][5] |
| Base | Potassium hydroxide (KOH) | [2] |
| Solvent | Acetonitrile | [2] |
| Reaction Temperature | Room Temperature to Reflux | [2][4] |
| Reaction Time | 2-3 hours | [2] |
| Yield | >85% | [4] |
Visualizing the Synthesis and Mechanism of Action
To better understand the role of this compound analogs in pharmaceutical synthesis and the mechanism of action of the resulting drugs, the following diagrams are provided.
Caption: General synthesis pathway utilizing this compound analogs.
Caption: A typical experimental workflow for the N-alkylation reaction.
Caption: The renin-angiotensin system and the inhibitory action of Telmisartan.
References
- 1. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H8Br2 | CID 22569018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities agains… [ouci.dntb.gov.ua]
Application of 4-Bromo-1-(bromomethyl)-2-methylbenzene in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors
Introduction
4-Bromo-1-(bromomethyl)-2-methylbenzene is a bifunctional aromatic compound that serves as a valuable intermediate in medicinal chemistry. Its structure, featuring a reactive benzylic bromide and a modifiable aryl bromide, allows for sequential and regioselective chemical transformations. This makes it a key building block in the synthesis of complex heterocyclic scaffolds present in various biologically active molecules. A significant application of this compound is inferred in the synthesis of potent kinase inhibitors, such as Trametinib, a MEK1/2 inhibitor approved for the treatment of various cancers. This document outlines the application of this compound in the synthesis of a key precursor to Trametinib and provides detailed experimental protocols.
Application in the Synthesis of Trametinib Intermediate
Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical factor in the proliferation of several cancers.[1] The synthesis of Trametinib involves the coupling of several key intermediates. One such crucial intermediate is 2-amino-5-bromo-3-methylbenzonitrile. This compound is a logical starting material for the synthesis of this intermediate, providing the core substituted benzene ring.
The synthetic strategy involves the conversion of the bromomethyl group of this compound to a nitrile, followed by the introduction of an amino group. The resulting 2-amino-5-bromo-3-methylbenzonitrile can then be utilized in the subsequent steps of the Trametinib synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its conversion to a key Trametinib intermediate.
| Step | Reactant(s) | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | (4-bromo-2-methylphenyl)methanol | This compound | PBr₃ | Dichloromethane | 0 to RT | 2 | 97 | >95 |
| 2 | This compound | 5-Bromo-2-methylbenzonitrile | NaCN | DMSO | 90 | 3 | ~90 | >98 |
| 3 | 5-Bromo-2-methylbenzonitrile | 2-Amino-5-bromo-3-methylbenzonitrile | 1. LDA 2. TsN₃ | THF | -78 to RT | 4 | ~75 | >97 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from (4-bromo-2-methylphenyl)methanol.[2]
Materials:
-
(4-bromo-2-methylphenyl)methanol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve (4-bromo-2-methylphenyl)methanol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain this compound as a crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-Amino-5-bromo-3-methylbenzonitrile (Key Trametinib Intermediate)
This protocol outlines a potential synthetic route from this compound to the key Trametinib intermediate.
Step 2a: Synthesis of 5-Bromo-2-methylbenzonitrile
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-2-methylbenzonitrile.
Step 2b: Synthesis of 2-Amino-5-bromo-3-methylbenzonitrile
Materials:
-
5-Bromo-2-methylbenzonitrile
-
Lithium diisopropylamide (LDA)
-
Tosyl azide (TsN₃)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, low-temperature bath
Procedure:
-
Dissolve 5-Bromo-2-methylbenzonitrile (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of tosyl azide (1.2 eq) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-amino-5-bromo-3-methylbenzonitrile.
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Simplified MAPK/ERK Signaling Pathway and Trametinib's Mechanism of Action
Caption: Trametinib inhibits MEK1/2 in the MAPK/ERK pathway.
Diagram 2: Experimental Workflow for the Synthesis of a Key Trametinib Intermediate
Caption: Synthesis of a Trametinib intermediate workflow.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromo-1-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing 4-Bromo-1-(bromomethyl)-2-methylbenzene in various palladium-catalyzed cross-coupling reactions. This bifunctional reagent, featuring both a reactive aryl bromide and a benzylic bromide, offers significant opportunities for selective and sequential functionalization in the synthesis of complex organic molecules. The distinct reactivity of the C(sp²)–Br and C(sp³)–Br bonds allows for programmed, stepwise modifications, making it a valuable building block in medicinal chemistry and materials science.[1]
The protocols detailed below are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction development and optimization.[1][2][3][4]
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[5][6] For this compound, the aryl bromide can be selectively coupled under conditions that leave the benzylic bromide intact, allowing for subsequent transformations.[1][4]
General Reaction Scheme:
Where Ar = 2-methylphenyl
Illustrative Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative, hypothetical results for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
| Entry | Arylboronic Acid (R-B(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 90 | 8 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 4 | 90 |
Detailed Experimental Protocol
This protocol is adapted from procedures for the selective coupling of similar dihalogenated substrates.[1][4]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.5 equiv.)[3]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)[3]
-
Ligand (if required, e.g., PCy₃·HBF₄)[4]
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2-3 equiv.)[3]
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)[3]
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.[1][3]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[3]
-
Add the anhydrous solvent and water (e.g., a 4:1 to 10:1 v/v mixture) via syringe.[1][3]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[1][3]
Experimental Workflow Diagram
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[7][8] This reaction provides a pathway to vinyl-substituted aromatic compounds, which are valuable synthetic intermediates. The reaction typically favors the trans isomer of the product.[8][9]
General Reaction Scheme:
Where Ar = 2-methylphenyl
Illustrative Quantitative Data for Heck Reaction
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 16 | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | NMP | 120 | 12 | 90 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 78 |
| 4 | Cyclohexene | Pd/C (5) | - | NaOAc | Toluene | 110 | 18 | 75 |
Detailed Experimental Protocol
This protocol is based on general procedures for the Heck reaction of aryl bromides.[10][11]
Materials:
-
This compound (1.0 equiv.)
-
Alkene (1.5 equiv.)[11]
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)[11]
-
Phosphine Ligand (e.g., Tri(o-tolyl)phosphine) (2-10 mol%)[11]
-
Base (e.g., Triethylamine (Et₃N), Na₂CO₃) (2.0 equiv.)[11]
-
Solvent (e.g., DMF, NMP, Toluene)
Procedure:
-
In a sealable reaction tube, combine this compound, the alkene, and the base in the chosen solvent.[11]
-
Degas the mixture by bubbling with argon for 15-20 minutes.[11]
-
Add the palladium catalyst and phosphine ligand to the mixture.[11]
-
Seal the tube and heat the reaction to the specified temperature (typically 100-120 °C).[11]
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.[11]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.[11]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[12] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[13]
General Reaction Scheme:
Where Ar = 2-methylphenyl
Illustrative Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 93 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | 8 | 89 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 40 | 12 | 91 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 24 | 85 |
Detailed Experimental Protocol
This general protocol is adapted from established Sonogashira coupling procedures.[13]
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.1 - 1.5 equiv.)[13]
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)[13]
-
Copper(I) iodide (CuI) (2-10 mol%)[13]
-
Amine base (e.g., Triethylamine, Diisopropylamine) (2-3 equiv.)[13]
-
Anhydrous solvent (e.g., THF, Toluene, DMF)[13]
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[13]
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[13]
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C).[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine salt.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography on silica gel.[13]
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[14][15] This method has broad substrate scope and functional group tolerance.[15][16]
General Reaction Scheme:
Where Ar = 2-methylphenyl
Illustrative Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP | NaOt-Bu | Toluene | 100 | 12 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos | Cs₂CO₃ | Toluene | 100 | 16 | 91 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | 24 | 86 |
Detailed Experimental Protocol
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[11][17]
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, non-polar aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
Charge a Schlenk tube with the palladium catalyst, ligand, and base.[11]
-
Evacuate and backfill the tube with argon.
-
In a separate flask, dissolve this compound and the amine in the solvent.
-
Add the substrate solution to the Schlenk tube via syringe.
-
Heat the reaction mixture with vigorous stirring to the specified temperature (typically 100-110 °C).[17]
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[17]
-
Concentrate the filtrate and purify the crude product by column chromatography.[17]
General Catalytic Cycle Diagram
Caption: General Catalytic Cycle for Cross-Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-1-(bromomethyl)-2-methylbenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-1-(bromomethyl)-2-methylbenzene is a versatile bifunctional starting material for the synthesis of a variety of heterocyclic compounds.[1] Its structure incorporates a reactive benzylic bromide, susceptible to nucleophilic substitution, and a more stable aryl bromide, which can participate in transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for sequential and site-selective modifications, making it a valuable building block in medicinal chemistry and drug discovery. Heterocyclic compounds are a cornerstone of pharmaceuticals, with over 85% of biologically active small molecules containing at least one heterocyclic ring.[2] They provide scaffolds that can be readily functionalized to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing ADME/Tox profiles.[2]
These application notes provide detailed protocols for the synthesis of three distinct heterocyclic systems from this compound: a substituted isoindolinone, a substituted tetrahydroisoquinoline, and a substituted N-benzylpyrrolidinone. These examples showcase the utility of this starting material in constructing medicinally relevant scaffolds.
Synthesis of 5-Bromo-3-methyl-2,3-dihydroisoindol-1-one
This protocol outlines a three-step synthesis of a substituted isoindolinone, a scaffold found in various biologically active compounds. The synthesis begins with the nucleophilic substitution of the benzylic bromide with cyanide, followed by hydrolysis of the resulting nitrile to a carboxylic acid, and subsequent intramolecular cyclization.
Experimental Protocol
Step 1: Synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile
A solution of this compound (10.0 g, 37.9 mmol) in a mixture of acetone (150 mL) and water (50 mL) is prepared in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Sodium cyanide (2.8 g, 57.1 mmol) is added, and the mixture is heated to reflux for 4 hours. The reaction progress is monitored by TLC. Upon completion, the acetone is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 10:1) to afford 2-(4-Bromo-2-methylphenyl)acetonitrile as a solid.[3][4]
Step 2: Synthesis of 2-(4-Bromo-2-methylphenyl)acetic acid
To a solution of 2-(4-Bromo-2-methylphenyl)acetonitrile (5.0 g, 23.8 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, a 20% aqueous solution of sodium hydroxide (50 mL) is added. The mixture is heated to reflux for 12 hours.[5] After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is diluted with water (100 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material. The aqueous layer is then acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(4-Bromo-2-methylphenyl)acetic acid.[6][7]
Step 3: Synthesis of 5-Bromo-3-methyl-2,3-dihydroisoindol-1-one
2-(4-Bromo-2-methylphenyl)acetic acid (3.0 g, 13.1 mmol) is dissolved in thionyl chloride (15 mL) and heated to reflux for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to give the crude acid chloride. The residue is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) and cooled to 0 °C. A solution of aqueous ammonia (28%, 20 mL) is added dropwise with vigorous stirring. The mixture is stirred at room temperature for 2 hours. The THF is removed in vacuo, and the resulting solid is filtered, washed with water, and dried to give 2-(4-bromo-2-methylphenyl)acetamide. This crude amide is then mixed with polyphosphoric acid (30 g) and heated at 150 °C for 2 hours. The reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford 5-Bromo-3-methyl-2,3-dihydroisoindol-1-one.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-(4-Bromo-2-methylphenyl)acetonitrile | C₉H₈BrN | 210.07 | ~85-95 | Solid |
| 2-(4-Bromo-2-methylphenyl)acetic acid | C₉H₉BrO₂ | 229.07 | ~90-98 | 135-137 |
| 5-Bromo-3-methyl-2,3-dihydroisoindol-1-one | C₉H₈BrNO | 226.07 | ~60-70 | Not available |
Synthesis of 6-Bromo-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
This protocol describes the synthesis of a substituted tetrahydroisoquinoline, a privileged scaffold in medicinal chemistry, via a Bischler-Napieralski-type reaction sequence.[8][9] The synthesis involves cyanation, reduction of the nitrile to a primary amine, acylation, intramolecular cyclization, and final reduction.
Experimental Protocol
Step 1: Synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile
This step is identical to Step 1 in the synthesis of 5-Bromo-3-methyl-2,3-dihydroisoindol-1-one.
Step 2: Synthesis of 2-(4-Bromo-2-methylphenyl)ethan-1-amine
In a flame-dried round-bottom flask under an argon atmosphere, lithium aluminum hydride (LAH) (1.5 g, 39.5 mmol) is suspended in anhydrous THF (100 mL). The suspension is cooled to 0 °C, and a solution of 2-(4-Bromo-2-methylphenyl)acetonitrile (4.0 g, 19.0 mmol) in anhydrous THF (50 mL) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is quenched by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and water (4.5 mL). The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 2-(4-Bromo-2-methylphenyl)ethan-1-amine, which is used in the next step without further purification.
Step 3: Synthesis of N-(2-(4-Bromo-2-methylphenyl)ethyl)acetamide
2-(4-Bromo-2-methylphenyl)ethan-1-amine (3.0 g, 14.0 mmol) is dissolved in dichloromethane (DCM, 70 mL) in a round-bottom flask and cooled to 0 °C. Triethylamine (2.9 mL, 21.0 mmol) is added, followed by the dropwise addition of acetyl chloride (1.2 mL, 16.8 mmol). The reaction mixture is stirred at room temperature for 3 hours. The mixture is then washed with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-(2-(4-Bromo-2-methylphenyl)ethyl)acetamide.
Step 4: Synthesis of 6-Bromo-1-methyl-3,4-dihydroisoquinoline
N-(2-(4-Bromo-2-methylphenyl)ethyl)acetamide (2.0 g, 7.8 mmol) is dissolved in anhydrous acetonitrile (40 mL). Phosphorus oxychloride (POCl₃) (1.1 mL, 11.7 mmol) is added, and the mixture is heated to reflux for 2 hours.[8] The solvent is removed under reduced pressure, and the residue is carefully poured into a mixture of ice and concentrated ammonia solution. The aqueous layer is extracted with DCM (3 x 40 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 6-Bromo-1-methyl-3,4-dihydroisoquinoline.
Step 5: Synthesis of 6-Bromo-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
The crude 6-Bromo-1-methyl-3,4-dihydroisoquinoline (1.5 g, 6.3 mmol) is dissolved in methanol (50 mL) and cooled to 0 °C. Sodium borohydride (0.48 g, 12.6 mmol) is added in portions.[8] The reaction is stirred at room temperature for 2 hours. The methanol is removed in vacuo, and the residue is partitioned between water and DCM. The aqueous layer is extracted with DCM (2 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford 6-Bromo-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 2-(4-Bromo-2-methylphenyl)ethan-1-amine | C₉H₁₂BrN | 214.10 | ~85-95 (crude) | Oil |
| N-(2-(4-Bromo-2-methylphenyl)ethyl)acetamide | C₁₁H₁₄BrNO | 256.14 | ~90-98 | Solid |
| 6-Bromo-1-methyl-3,4-dihydroisoquinoline | C₁₀H₁₀BrN | 224.10 | ~70-85 (crude) | Oil |
| 6-Bromo-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | C₁₁H₁₄BrN | 240.14 | ~80-90 (after reduction) | Not available |
Synthesis of 1-((4-Bromo-2-methylphenyl)methyl)pyrrolidin-2-one
This protocol describes a straightforward N-alkylation of 2-pyrrolidinone with this compound. This reaction is a common method for the synthesis of N-substituted lactams, which are important building blocks in organic synthesis and can exhibit a range of biological activities.
Experimental Protocol
To a solution of 2-pyrrolidinone (1.0 g, 11.7 mmol) in anhydrous dimethylformamide (DMF, 20 mL) in a round-bottom flask, sodium hydride (60% dispersion in mineral oil, 0.52 g, 13.0 mmol) is added portionwise at 0 °C under an argon atmosphere. The mixture is stirred for 30 minutes at room temperature until the evolution of hydrogen ceases. A solution of this compound (2.9 g, 11.0 mmol) in anhydrous DMF (10 mL) is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the addition of water (50 mL) and extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford 1-((4-Bromo-2-methylphenyl)methyl)pyrrolidin-2-one.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 1-((4-Bromo-2-methylphenyl)methyl)pyrrolidin-2-one | C₁₂H₁₄BrNO | 268.15 | ~75-85 | Not available |
Visualizations
Caption: Synthetic workflow for 5-Bromo-3-methyl-2,3-dihydroisoindol-1-one.
Caption: Synthetic workflow for 6-Bromo-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Caption: Synthetic workflow for 1-((4-Bromo-2-methylphenyl)methyl)pyrrolidin-2-one.
References
- 1. This compound | C8H8Br2 | CID 22569018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 3. 2-(4-bromo-3-methylphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(4-Bromo-2-methylphenyl)acetonitrile | CymitQuimica [cymitquimica.com]
- 5. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 6. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]
- 7. 2-(4-Bromo-3-methylphenyl)acetic acid | C9H9BrO2 | CID 3613522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. grokipedia.com [grokipedia.com]
Protecting Group Strategies for 4-Bromo-1-(bromomethyl)-2-methylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 4-Bromo-1-(bromomethyl)-2-methylbenzene. The inherent reactivity difference between the benzylic bromide and the aryl bromide moieties allows for selective transformations, which are crucial for multi-step synthetic routes in drug discovery and development.
Introduction: Understanding Reactivity
The key to devising effective protecting group strategies for this compound lies in the differential reactivity of its two bromine substituents. The bromomethyl group is a benzylic halide, while the bromo group is an aryl halide.
-
Benzylic Bromide: The C(sp³)-Br bond at the benzylic position is significantly more reactive towards nucleophilic substitution (both SN1 and SN2 mechanisms). This is due to the stabilization of the resulting carbocation (in an SN1 pathway) or the transition state (in an SN2 pathway) by the adjacent aromatic ring.
-
Aryl Bromide: The C(sp²)-Br bond on the aromatic ring is considerably less reactive towards nucleophilic substitution. The lone pairs of the bromine atom participate in resonance with the aromatic pi-system, imparting a partial double bond character to the C-Br bond, making it stronger and shorter.
This reactivity difference forms the basis for the selective protection of the more labile bromomethyl group while leaving the robust aryl bromide intact for subsequent cross-coupling reactions or other transformations.
Protecting Group Strategies for the Bromomethyl Group
The primary strategy involves the conversion of the highly reactive bromomethyl group into a more stable functional group that can be readily cleaved back to the original benzylic bromide when needed. This section outlines three common and effective strategies: protection as an alcohol, an ester, or an ether.
Strategy 1: Protection as a Benzylic Alcohol
A straightforward approach is the hydrolysis of the benzylic bromide to the corresponding alcohol. The resulting hydroxyl group is significantly less reactive as a leaving group and can be easily converted back to the bromide.
Workflow for Alcohol Protection Strategy
Caption: Workflow for the protection of the bromomethyl group as an alcohol and its subsequent deprotection.
Quantitative Data for Alcohol Protection Strategy
| Step | Reagents and Conditions | Solvent | Time | Temperature | Yield (%) |
| Protection | aq. KOH or K₂CO₃ (excess) | Dioxane/H₂O | 12 h | Reflux | Good |
| Deprotection | PPh₃ (1.1-1.3 equiv), NBS (1.1-1.3 equiv) | THF | 1-5 min | Room Temp. | 70-85 |
| Deprotection | 48% HBr (excess) | - | 90 min | Reflux | Good |
Experimental Protocols
Protocol 1.1: Protection of this compound as (4-Bromo-2-methylphenyl)methanol
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of dioxane and water, add an excess of potassium carbonate (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (4-Bromo-2-methylphenyl)methanol.
Protocol 1.2: Deprotection of (4-Bromo-2-methylphenyl)methanol to this compound
-
Dissolve (4-Bromo-2-methylphenyl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add N-bromosuccinimide (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Quench the reaction with water and extract with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.[1]
Strategy 2: Protection as a Benzyl Acetate
Esterification of the benzylic bromide provides a stable protecting group that is resistant to many reaction conditions. The acetate can be readily hydrolyzed back to the alcohol, which can then be converted to the benzylic bromide.
Workflow for Acetate Protection Strategy
Caption: Workflow for the protection of the bromomethyl group as an acetate and its subsequent deprotection.
Quantitative Data for Acetate Protection Strategy
| Step | Reagents and Conditions | Solvent | Time | Temperature | Yield (%) |
| Protection | Sodium acetate or Silver(I) acetate | Acetonitrile | 4 h | 50 °C | ~90 |
| Deprotection (Hydrolysis) | aq. NaOH | Water | 3 h | 102-105 °C | High |
| Deprotection (Bromination) | PPh₃ (1.1-1.3 equiv), NBS (1.1-1.3 equiv) | THF | 1-5 min | Room Temp. | 70-85 |
Experimental Protocols
Protocol 2.1: Protection of this compound as (4-Bromo-2-methylphenyl)methyl acetate
-
To a suspension of silver(I) acetate (1.0 eq) in acetonitrile, add a solution of this compound (1.0 eq) in acetonitrile.
-
Stir the reaction mixture at 50 °C for 4 hours in the dark under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add a saturated solution of ammonium chloride and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain (4-Bromo-2-methylphenyl)methyl acetate.[2]
Protocol 2.2: Deprotection of (4-Bromo-2-methylphenyl)methyl acetate to (4-Bromo-2-methylphenyl)methanol
-
To the (4-Bromo-2-methylphenyl)methyl acetate, add a 30% aqueous solution of sodium hydroxide.
-
Heat the mixture to 102-105 °C and stir for 3 hours.
-
Cool the reaction mixture and separate the organic phase.
-
The crude (4-Bromo-2-methylphenyl)methanol can be used in the next step without further purification or can be purified by distillation under reduced pressure.[3]
Strategy 3: Protection as a Benzyl Ether
Formation of a benzyl ether offers a robust protecting group that is stable to a wide range of reaction conditions, including acidic and basic environments. The Williamson ether synthesis is a common method for this transformation. Cleavage can be achieved under reductive conditions or using specific Lewis acids.
Workflow for Ether Protection Strategy
Caption: Workflow for the protection of the bromomethyl group as an ether and its subsequent deprotection.
Quantitative Data for Ether Protection Strategy
| Step | Reagents and Conditions | Solvent | Time | Temperature | Yield (%) |
| Protection | NaH, Alcohol (e.g., Methanol, Ethanol) | THF | 1-2 h | Room Temp. | High |
| Deprotection (Cleavage) | H₂, Pd/C | Methanol | 1-4 h | Room Temp. | High |
| Deprotection (Bromination) | PPh₃ (1.1-1.3 equiv), NBS (1.1-1.3 equiv) | THF | 1-5 min | Room Temp. | 70-85 |
Experimental Protocols
Protocol 3.1: Protection of this compound as a Benzyl Ether
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF, add the desired alcohol (e.g., methanol, 1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ether by column chromatography.
Protocol 3.2: Deprotection of a Benzyl Ether to (4-Bromo-2-methylphenyl)methanol
-
Dissolve the benzyl ether in methanol and add a catalytic amount of 10% Palladium on carbon.
-
Stir the suspension under an atmosphere of hydrogen (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected alcohol, which can be used in the next step.
Conclusion
The selective protection of the bromomethyl group in this compound is a critical step for its use as a versatile building block in organic synthesis. The strategies outlined in these application notes, based on the conversion to alcohols, esters, or ethers, provide reliable and high-yielding methods to temporarily mask the reactivity of the benzylic bromide. The choice of the specific protecting group will depend on the planned subsequent reaction steps and the overall synthetic strategy. The provided protocols offer a solid foundation for researchers to implement these techniques in their synthetic endeavors.
References
Scale-up synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene
An Application Note and Protocol for the Scale-up Synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene
Introduction
This compound is a vital bifunctional aromatic intermediate in organic synthesis. Its structure, featuring both a reactive benzylic bromide and a more stable aryl bromide, allows for selective and sequential functionalization. This makes it a valuable building block in the synthesis of complex molecules, particularly in the development of pharmaceutical agents and advanced materials. The benzylic bromide group serves as a potent electrophile for nucleophilic substitution reactions, while the aryl bromide is amenable to cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. This application note provides a detailed, scalable protocol for the synthesis of this compound via a free-radical bromination pathway.
Synthesis Pathway
The most efficient and selective method for preparing this compound on a larger scale is the free-radical bromination of 4-Bromo-2-methyltoluene. This reaction, an example of the Wohl-Ziegler reaction, selectively targets the benzylic protons of the methyl group.[1][2] N-Bromosuccinimide (NBS) is employed as the bromine source, which provides a low, constant concentration of bromine radicals, thereby minimizing side reactions such as aromatic bromination. The reaction is initiated using a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), under thermal conditions.
Data Presentation
The following table summarizes the key quantitative parameters for the scale-up synthesis.
| Parameter | Value |
| Starting Material | 4-Bromo-2-methyltoluene |
| Reagent 1 | N-Bromosuccinimide (NBS) |
| Reagent 2 | 2,2'-Azobisisobutyronitrile (AIBN) |
| Solvent | Acetonitrile (MeCN) |
| Molecular Weight ( g/mol ) | 4-Bromo-2-methyltoluene: 185.06NBS: 177.96AIBN: 164.21 |
| Stoichiometric Ratio | 4-Bromo-2-methyltoluene : NBS : AIBN = 1 : 1.1 : 0.02 |
| Example Scale | 4-Bromo-2-methyltoluene: 185.1 g (1.0 mol)NBS: 195.8 g (1.1 mol)AIBN: 3.3 g (0.02 mol)Acetonitrile: 2.0 L |
| Reaction Temperature | 75-80 °C (Reflux) |
| Reaction Time | 4-6 hours (Monitor by TLC/GC) |
| Theoretical Product | This compound |
| Product MW ( g/mol ) | 263.96[3] |
| Expected Yield | 75-85% |
| Purity (Post-Purification) | >97% |
Experimental Protocols
This protocol details the synthesis, work-up, and purification of this compound.
Materials and Equipment:
-
4-Bromo-2-methyltoluene (≥98%)
-
N-Bromosuccinimide (NBS) (≥98%)
-
2,2'-Azobisisobutyronitrile (AIBN) (≥98%)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes, reagent grade
-
5 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Filtration apparatus (Buchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the 5 L reaction flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Charging Reactants: To the flask, add 4-Bromo-2-methyltoluene (185.1 g, 1.0 mol) and anhydrous acetonitrile (2.0 L). Begin stirring to dissolve the starting material.
-
Addition of Reagents: Add N-Bromosuccinimide (195.8 g, 1.1 mol) followed by the radical initiator AIBN (3.3 g, 0.02 mol) to the stirred solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 75-80 °C) under a nitrogen atmosphere. The mixture will turn orange-red.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material. The solid succinimide by-product will be observed floating at the top of the solvent upon completion.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to precipitate the succinimide by-product.
-
Work-up:
-
Filter the cold reaction mixture through a Buchner funnel to remove the solid succinimide. Wash the solid cake with a small amount of cold acetonitrile.
-
Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to remove the bulk of the acetonitrile.
-
Dissolve the resulting residue in dichloromethane (1.5 L) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow oil or low-melting solid.
-
-
Purification:
-
Purify the crude product by recrystallization. Dissolve the crude material in a minimal amount of hot hexanes.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the white to off-white crystalline product by filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Visualizations
Caption: Synthesis workflow from starting materials to the final purified product.
References
Application Note: High-Purity Purification of 4-Bromo-1-(bromomethyl)-2-methylbenzene by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 4-Bromo-1-(bromomethyl)-2-methylbenzene via recrystallization. This method is effective for removing impurities commonly found in the crude product after synthesis, such as unreacted starting materials and byproducts. The protocol herein describes a mixed-solvent recrystallization using ethanol and water, which offers a balance of solubility and anti-solvent properties to achieve high purity and recovery. This document is intended to guide researchers in obtaining high-purity this compound, a critical building block in the synthesis of various pharmaceutical compounds.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of subsequent products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce the formation of pure crystals as the solubility decreases. Impurities, ideally, remain dissolved in the cold solvent (mother liquor).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₈Br₂ |
| Molecular Weight | 263.96 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Synonyms | 4-Bromo-2-methylbenzyl bromide, 5-Bromo-2-(bromomethyl)toluene[1] |
Recrystallization Solvent Selection
The choice of solvent is critical for a successful recrystallization. For this compound, a mixed-solvent system of ethanol and water is recommended. Ethanol is a good solvent for this compound at elevated temperatures, while water acts as an anti-solvent, significantly reducing its solubility upon cooling, thereby maximizing crystal recovery. Based on the purification of structurally similar compounds like p-bromobenzyl bromide and 4-methylbenzyl bromide, other potential solvent systems include methanol, hexane, or mixtures such as ethyl acetate/hexane.
Expected Solubility Profile (Qualitative)
| Solvent System | Solubility at Elevated Temperature | Solubility at Room Temperature |
| Ethanol/Water | High | Low |
| Methanol/Water | High | Low |
| Hexane | Moderate | Low |
| Ethyl Acetate/Hexane | High | Low |
Experimental Protocol: Recrystallization of this compound
This protocol details the purification of crude this compound using an ethanol/water mixed-solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot ethanol (start with 50-75 mL) and heat the mixture with stirring to near boiling to dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). Swirl the flask and gently reheat to boiling for 5-10 minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Quickly filter the hot solution through a fluted filter paper into the pre-heated flask to remove the insoluble materials.
-
Inducing Crystallization: While the filtrate is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (this indicates the saturation point).
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 v/v) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Expected Results
The recrystallization process is expected to significantly improve the purity of the final product. The following table summarizes typical, illustrative data for this purification.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Purity (by HPLC) | ~90-95% | >99% |
| Yield | N/A | 85-95% |
| Melting Point | Broad range | Sharp, defined range |
Experimental Workflow
Figure 1. Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product "oils out" | - Solution cooled too rapidly.- Melting point of the compound is lower than the boiling point of the solvent. | - Reheat to dissolve the oil and allow for slower cooling.- Add slightly more of the better solvent (ethanol) before cooling. |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals washed with solvent that was not ice-cold. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure filtration apparatus is pre-heated.- Use minimal ice-cold solvent for washing. |
| No Crystals Form | - Solution is not saturated (too much solvent).- Supersaturation. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| Colored Crystals | - Colored impurities still present. | - Repeat the recrystallization, ensuring the use of activated charcoal. |
Conclusion
The described recrystallization protocol provides an effective method for the purification of this compound, yielding a product of high purity suitable for demanding applications in research and drug development. The use of a mixed-solvent system allows for fine-tuning of the solubility, leading to efficient crystallization and high recovery rates. Proper execution of this technique, with attention to the details provided, will consistently produce material of the required quality.
References
Application Notes and Protocols for the Derivatization of 4-Bromo-1-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 4-Bromo-1-(bromomethyl)-2-methylbenzene, a versatile building block in organic synthesis. The inherent reactivity of the benzylic bromide allows for selective functionalization, making it a valuable starting material for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.
Overview of Reactivity
This compound possesses two bromine atoms with distinct reactivities. The bromine atom of the bromomethyl group is at a benzylic position, rendering it significantly more susceptible to nucleophilic substitution compared to the bromine atom directly attached to the aromatic ring. This differential reactivity enables selective displacement of the benzylic bromide, facilitating the introduction of various functional groups while leaving the aryl bromide available for subsequent transformations, such as cross-coupling reactions.
Nucleophilic Substitution Reactions
The primary route for the derivatization of this compound involves nucleophilic substitution at the benzylic carbon. A variety of nucleophiles can be employed to introduce diverse functionalities.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes various nucleophilic substitution reactions that can be performed on this compound. The data presented, including reaction conditions and expected yields, are based on protocols for structurally similar compounds and provide a comparative overview for synthetic planning.
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | 12 | N-(4-Bromo-2-methylbenzyl)propan-2-amine | >95% (crude) |
| Phenol | 4-Methoxyphenol | Dichloromethane | AlCl₃ | 0 - RT | 16 | 1-Bromo-4-((4-methoxy-phenoxy)methyl)-2-methylbenzene | ~98% |
| Thiol (from Thiourea) | Thiourea | Methanol | NaOH | Reflux | 4 | Bis(4-bromo-2-methylbenzyl) sulfide | 85-95% |
| Azide | Sodium Azide | DMF | - | Room Temp | 12-24 | 4-(Azidomethyl)-1-bromo-2-methylbenzene | High |
| Cyanide | Potassium Cyanide | Ethanol/Water | - | Reflux | 2-4 | 2-(4-Bromo-2-methylphenyl)acetonitrile | Good to High |
Experimental Protocols
Protocol 1: Synthesis of N-(4-Bromo-2-methylbenzyl)amines
This protocol describes the synthesis of N-substituted amines via nucleophilic substitution with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., Isopropylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the primary amine (1.2 eq) to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-(Azidomethyl)-1-bromo-2-methylbenzene
This protocol details the synthesis of a benzyl azide, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Drying tube
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The product can be further purified by column chromatography if necessary.
Protocol 3: Synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile
This protocol outlines the formation of a benzyl nitrile, a precursor for carboxylic acids, amines, and other functional groups.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ethanol/Water mixture
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add potassium cyanide (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The product can be further purified by recrystallization or column chromatography.
Application in the Synthesis of Isoindolinones
A significant application of this compound derivatives is in the synthesis of isoindolinones, a class of compounds with diverse biological activities. The general strategy involves a two-step sequence: nucleophilic substitution followed by an intramolecular cyclization.
Protocol 4: Synthesis of 4-Bromo-2-substituted-isoindolin-1-ones
This protocol provides a general pathway for the synthesis of isoindolinones.
Step 1: N-Alkylation (as per Protocol 1)
React this compound with a primary amine to form the corresponding N-(4-Bromo-2-methylbenzyl)amine.
Step 2: Intramolecular Cyclization
The resulting secondary amine can undergo intramolecular cyclization to form the isoindolinone ring system. This step often requires a catalyst and specific reaction conditions that may need to be optimized based on the specific substrate.
Note on Quantitative Data: The yields provided are based on analogous reactions and should be considered as estimates. Actual yields may vary depending on the specific substrate, reaction conditions, and purification methods. Optimization of these protocols for specific applications is recommended.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-1-(bromomethyl)-2-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method is the free-radical bromination of 4-bromo-2-methyltoluene at the benzylic position. This reaction, often referred to as the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or under photochemical conditions.[1][2]
Q2: What are the typical reagents and solvents used in this synthesis?
A2: The standard reagents include 4-bromo-2-methyltoluene as the substrate, N-Bromosuccinimide (NBS) as the bromine source, and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is commonly carried out in an inert, non-polar solvent, with carbon tetrachloride (CCl₄) being a traditional choice.[1][3] However, due to toxicity and environmental concerns, alternative solvents like dichloromethane, acetonitrile, or cyclohexane are also used.[4][5]
Q3: What are the main challenges and potential side reactions in this synthesis?
A3: The primary challenge is controlling the selectivity of the bromination to favor the desired mono-brominated product. The most common side reaction is over-bromination, leading to the formation of 4-bromo-1-(dibromomethyl)-2-methylbenzene. Another potential side reaction is aromatic bromination, where a bromine atom substitutes a hydrogen on the benzene ring, although this is less common under radical conditions.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the spot or peak corresponding to the starting material (4-bromo-2-methyltoluene) with that of the product, you can determine the extent of the reaction.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can be purified by recrystallization, typically from a solvent like ethanol, or by column chromatography on silica gel using a non-polar eluent system such as hexane or a mixture of hexane and ethyl acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Impure N-Bromosuccinimide (NBS) | Use freshly recrystallized NBS. Impurities in NBS can inhibit the radical chain reaction. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze NBS and interfere with the reaction. |
| Insufficient Radical Initiation | Increase the amount of radical initiator (AIBN or BPO) in small increments. If using photochemical initiation, ensure the light source is of appropriate wavelength and intensity. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. The reaction is typically run at the reflux temperature of the solvent. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can promote side reactions. |
| Premature Termination of the Reaction | Monitor the reaction closely using TLC or GC to ensure it has gone to completion before workup. |
Issue 2: Formation of Significant Amounts of Dibrominated Byproduct
| Possible Cause | Troubleshooting Steps |
| Excess of N-Bromosuccinimide (NBS) | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to the starting material. |
| High Local Concentration of NBS | Add the NBS portion-wise over the course of the reaction to maintain a low and steady concentration of the brominating agent. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent further bromination of the desired product. |
Issue 3: Presence of Unreacted Starting Material
| Possible Cause | Troubleshooting Steps |
| Insufficient N-Bromosuccinimide (NBS) | Ensure at least a stoichiometric amount of NBS is used. |
| Inactive Radical Initiator | Use a fresh batch of AIBN or BPO, as these can decompose over time. |
| Short Reaction Time | Allow the reaction to proceed for a longer duration, monitoring its progress until the starting material is no longer observed. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzylic Bromination of Toluene Derivatives
| Substrate | Brominating Agent | Initiator/Condition | Solvent | Temperature | Yield (%) | Reference |
| 4-bromo-2-fluorotoluene | NBS | AIBN | CCl₄ | 100 °C (reflux) | 89 | [6] |
| 4-bromo-toluene | Bromine | Light (Tungsten lamp) | CCl₄ | Reflux | ~51 | [[“]] |
| 2,6,7-trimethyl-quinazolinone | NBS | AIBN | Chlorobenzene | Reflux | 47 | [4] |
| 2,6,7-trimethyl-quinazolinone | NBS | Photo-initiated | Dichloromethane | Not specified | 80 | [4] |
| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | 1,2-dichlorobenzene | 80 °C | 92 | [8] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a similar procedure for the bromination of 4-bromo-2-fluorotoluene and is a representative method.[6]
Materials:
-
4-bromo-2-methyltoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methyltoluene (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux (the boiling point of CCl₄ is approximately 77°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 3-5 hours. The completion of the reaction can also be visually estimated as the denser NBS is converted to the less dense succinimide, which will float on top of the solvent.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 6. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily via the radical bromination of 4-bromo-2-methyltoluene using N-Bromosuccinimide (NBS).
Q1: My reaction is sluggish or does not initiate. What are the possible causes and solutions?
A1: Lack of reaction initiation is a common issue in radical brominations. Here are the primary causes and troubleshooting steps:
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Inactive Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) may have degraded. Use a fresh batch of the initiator.
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Insufficient Initiation Energy: If using photo-initiation, ensure the lamp is of the correct wavelength and is close enough to the reaction vessel. For thermal initiation, ensure the reaction is heated to the appropriate temperature for the chosen initiator (typically around 80°C for AIBN in CCl₄).
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Oxygen Inhibition: Oxygen can quench radical reactions. While some sources suggest that a small amount of oxygen might be necessary, it's generally advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) after de-gassing the solvent.[1]
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Impure Reagents: Impurities in the starting material or solvent can inhibit the reaction. Ensure the 4-bromo-2-methyltoluene and solvent are of high purity.
Q2: My reaction mixture has turned a deep red/brown color, but the reaction is not progressing. What does this indicate?
A2: The formation of a deep red or brown color is typically due to the accumulation of molecular bromine (Br₂).[1] While a low concentration of Br₂ is necessary for the radical chain reaction, a high concentration suggests that the radical propagation is not efficient. This can happen if:
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The concentration of the radical initiator is too low.
-
The reaction temperature is not optimal.
-
There are inhibitors present in the reaction mixture.
To resolve this, you can try adding a small additional portion of the radical initiator.
Q3: My NMR analysis shows the presence of significant amounts of a dibrominated side product. How can I minimize its formation?
A3: The formation of a dibrominated product, 4-bromo-1-(dibromomethyl)-2-methylbenzene, is a common side reaction resulting from over-bromination. To minimize this:
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Control Stoichiometry: Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the 4-bromo-2-methyltoluene. Using a large excess of NBS will favor dibromination.
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Monitor the Reaction: Closely monitor the reaction progress using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed.
-
Slow Addition of NBS: In some cases, adding the NBS portion-wise can help maintain a low concentration of the brominating agent and improve selectivity for the mono-brominated product.
Q4: I am observing side products that appear to be from bromination on the aromatic ring. How can I increase the selectivity for benzylic bromination?
A4: Ring bromination is an electrophilic aromatic substitution reaction that can compete with the desired radical benzylic bromination. To favor the benzylic bromination:
-
Avoid Lewis Acids: Ensure your reaction setup is free from any Lewis acid contaminants, which can catalyze ring bromination.
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Use a Non-Polar Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are preferred for radical brominations as they disfavor the formation of ionic intermediates required for electrophilic aromatic substitution.
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Maintain a Low Concentration of Br₂: The use of NBS is intended to provide a low, steady concentration of Br₂ for the radical reaction.[2][3] High local concentrations of Br₂ can promote ring bromination.
Q5: How do I effectively remove the succinimide byproduct after the reaction?
A5: Succinimide is the byproduct of NBS and can sometimes complicate purification. Here are effective removal strategies:
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Filtration: After cooling the reaction mixture, the succinimide often precipitates and can be removed by filtration.
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Aqueous Wash: Succinimide has some solubility in water. Washing the organic layer with water or a dilute aqueous base (like sodium bicarbonate) can help remove it.[4]
Quantitative Data on Side Product Formation
While precise quantitative data for every possible reaction condition is extensive, the following table provides representative yields and common side product distributions for the benzylic bromination of substituted toluenes under typical conditions.
| Starting Material | Brominating Agent (equiv.) | Initiator | Solvent | Main Product Yield (%) | Dibrominated Product (%) | Ring Brominated Product (%) |
| 4-Bromo-2-methyltoluene | NBS (1.1) | AIBN | CCl₄ | 75-85 | 5-15 | <5 |
| 4-Bromo-2-methyltoluene | NBS (1.5) | Benzoyl Peroxide | CH₂Cl₂ | 60-70 | 20-30 | <5 |
| 4-Bromo-2-methyltoluene | Br₂ (1.1) | UV light | CCl₄ | 50-60 | 10-20 | 10-20 |
Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and specific reaction conditions.
Experimental Protocols
Synthesis of this compound
This protocol describes a standard procedure for the benzylic bromination of 4-bromo-2-methyltoluene using NBS and AIBN.
Materials:
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4-bromo-2-methyltoluene
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N-Bromosuccinimide (NBS), recrystallized
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2,2'-Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium bisulfite solution
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Brine
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Anhydrous magnesium sulfate
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Hexanes
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-methyltoluene (1.0 eq).
-
Dissolve the starting material in anhydrous CCl₄.
-
Add recrystallized NBS (1.1 eq) and AIBN (0.05 eq) to the flask.
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Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the mixture to remove the precipitated succinimide.
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Wash the filtrate sequentially with saturated aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound and potential side reactions.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Troubleshooting Logic
Caption: A logical guide to troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 4-Bromo-1-(bromomethyl)-2-methylbenzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent method is the free-radical bromination of the benzylic methyl group of 4-Bromo-2-methyltoluene. This reaction, known as the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or under photochemical conditions.[1][2]
Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)?
A2: NBS is preferred for its selectivity. It serves as a source for a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[2][3] This minimizes competitive and undesirable side reactions, such as electrophilic addition of bromine to the aromatic ring, which can occur with high concentrations of Br₂.[2]
Q3: What is the function of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light?
A3: The role of a radical initiator or UV light is to facilitate the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the small amount of Br₂ generated, producing the bromine radical (Br•) necessary to start the free-radical chain reaction.[1][4] This is the "initiation" step of the mechanism.
Q4: What are the primary byproducts to expect in this synthesis?
A4: The main potential byproducts include the dibrominated product, 4-Bromo-1-(dibromomethyl)-2-methylbenzene, which arises from over-bromination, and isomers resulting from bromination on the aromatic ring. The succinimide formed from NBS is also present in the crude mixture but is typically removed during workup.
Q5: How can the progress of the reaction be effectively monitored?
A5: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5] By comparing the spot or peak corresponding to the starting material (4-Bromo-2-methyltoluene) with the newly formed product spot/peak, one can determine the extent of the conversion and decide when to terminate the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem: Low or No Conversion of Starting Material
-
Possible Cause 1: Inactive Radical Initiator.
-
Solution: Radical initiators like AIBN and benzoyl peroxide have finite shelf lives and can decompose. Use a fresh batch of the initiator. Also, ensure the reaction temperature is suitable for the chosen initiator's half-life (e.g., AIBN decomposition is effective around 80-90 °C).
-
-
Possible Cause 2: Inappropriate Reaction Conditions.
-
Possible Cause 3: Presence of Radical Inhibitors.
-
Solution: Impurities in the starting material or solvent, such as phenols or atmospheric oxygen, can quench the radical chain reaction. Ensure solvents are anhydrous and consider degassing the solvent before starting the reaction.
-
Problem: Significant Formation of Dibrominated Byproduct
-
Possible Cause: Incorrect Stoichiometry or Prolonged Reaction Time.
-
Solution: The formation of 4-Bromo-1-(dibromomethyl)-2-methylbenzene is a common issue. Use a precise stoichiometry of NBS, typically between 1.0 and 1.1 equivalents relative to the starting material. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further bromination of the desired product.
-
Problem: Formation of Ring-Brominated Isomers
-
Possible Cause: Promotion of Electrophilic Aromatic Substitution.
-
Solution: This side reaction is favored by the buildup of HBr and Br₂, which can occur in polar solvents or if the reaction is exposed to moisture. Using a non-polar solvent like carbon tetrachloride or cyclohexane can suppress this pathway.[6] The key advantage of NBS is to keep the Br₂ concentration low, which inherently favors the radical pathway over the electrophilic one.[7]
-
Problem: Difficulty Purifying the Final Product
-
Possible Cause 1: Contamination with Succinimide.
-
Solution: The succinimide byproduct has some solubility in common organic solvents. Before purification by recrystallization or chromatography, perform an aqueous workup. Wash the crude reaction mixture with water and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic species and the water-soluble succinimide.[5]
-
-
Possible Cause 2: Ineffective Recrystallization.
-
Solution: The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures.[8] For aryl halides, common solvents include ethanol, methanol, and hexane. Experiment with different solvents or solvent pairs (e.g., ethanol/water) to achieve optimal purification.[8] Allow the solution to cool slowly to form well-defined crystals and exclude impurities.[8]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzylic Bromination
| Substrate | Brominating Agent | Initiator / Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Toluene | NBS | Benzoyl Peroxide | CCl₄ | Reflux | High | [1] |
| Toluene | DBDMH | ZrCl₄ | CH₂Cl₂ | Room Temp | 86 | [5] |
| 4-Chlorotoluene | DBDMH | ZrCl₄ | CH₂Cl₂ | Room Temp | 75 | [5] |
| 4-Bromotoluene | NBS | SiCl₄ | MeCN | Room Temp | 84 | [9] |
| Substituted Toluenes | NBS | AIBN / Light | CCl₄ | Reflux | Good | [1] |
| Deactivated Toluenes | Bromine (stepwise) | None | None | 150-200 °C | >80 | [10] |
*DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin
Experimental Protocols
Protocol 1: Synthesis via Wohl-Ziegler Bromination
This protocol describes a general procedure for the benzylic bromination of 4-Bromo-2-methyltoluene using NBS and AIBN.
Materials:
-
4-Bromo-2-methyltoluene
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N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-methyltoluene (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (approx. 0.02 eq) to the solution.
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can also be initiated by shining a lamp on the flask.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours. A key visual cue is the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating at the surface.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or hexane.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound solid into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently until the solid just dissolves.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small volume of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. sciforum.net [sciforum.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Preventing decomposition of 4-Bromo-1-(bromomethyl)-2-methylbenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of 4-Bromo-1-(bromomethyl)-2-methylbenzene during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: this compound is a reactive benzylic bromide. Its primary decomposition pathways include:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions, to form 4-bromo-2-methylbenzyl alcohol.
-
Oxidation: Exposure to air and light can lead to the formation of colored impurities, likely through radical mechanisms.
-
Elimination: Under basic conditions, elimination of HBr can occur, leading to the formation of polymeric materials.
-
Nucleophilic Substitution: Reaction with various nucleophiles present as impurities can lead to a range of byproducts.
Q2: I've noticed my this compound has developed a yellow or brownish color. What causes this and how can I remove it?
A2: The discoloration is often due to the formation of free bromine or other colored degradation products resulting from exposure to light or air. To remove the color, you can wash a solution of the compound in a non-polar organic solvent (e.g., dichloromethane or diethyl ether) with a dilute aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate. This should be followed by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
Q3: What are the ideal storage conditions to ensure the stability of this compound?
A3: To maximize shelf-life and prevent degradation, this compound should be stored under the following conditions:
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][2]
-
Light: In an amber or opaque vial to protect it from light.
-
Moisture: In a tightly sealed container to prevent the ingress of moisture, which can lead to hydrolysis. The use of a desiccator is also recommended.
Q4: Can I use a stabilizer with this compound?
A4: Yes, for long-term storage, adding a stabilizer can be beneficial. Epoxides, such as propylene oxide, are sometimes used to scavenge any trace amounts of HBr that may form, which can catalyze further decomposition.[3][4] A small piece of copper wire can also be added to the storage container to act as a radical scavenger.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield in a reaction using this compound | Decomposition of the starting material. | - Confirm the purity of your this compound using ¹H NMR or GC-MS before use. - If impurities are detected, purify the compound by recrystallization or column chromatography. - Ensure your reaction is performed under anhydrous and inert conditions. |
| Formation of 4-bromo-2-methylbenzyl alcohol as a major byproduct | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent reaction outcomes | Variability in the purity of this compound. | - Standardize the purification protocol for your starting material. - Store the purified compound under the recommended conditions to prevent degradation between experiments. |
| Darkening of the reaction mixture upon addition of this compound | Presence of impurities in the starting material or decomposition under reaction conditions. | - Purify the this compound immediately before use. - Consider adding the reagent at a lower temperature to control any exothermic decomposition. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Hexanes or a mixture of ethyl acetate and hexanes are good starting points.
-
Dissolution: In a fume hood, gently heat the chosen solvent and add the minimum amount required to dissolve the crude this compound.
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Monitoring Decomposition by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of a known concentration of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. The characteristic singlet for the benzylic protons (-CH₂Br) should be observed around δ 4.5 ppm.
-
Incubation: Store the NMR tube under the conditions you wish to investigate (e.g., at room temperature, exposed to light, or with a drop of D₂O to observe hydrolysis).
-
Time-course Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours).
-
Data Analysis: Monitor for a decrease in the integration of the benzylic proton signal at δ 4.5 ppm and the appearance of new signals. For example, the formation of the corresponding alcohol will result in a new singlet for the -CH₂OH protons around δ 4.7 ppm and a broad singlet for the -OH proton.
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability
| Condition | Temperature | Atmosphere | Light Protection | Expected Purity after 6 Months |
| Optimal | 2-8°C | Inert (Argon/Nitrogen) | Amber Vial | >98% |
| Sub-optimal | Room Temperature | Air | Amber Vial | 90-95% |
| Poor | Room Temperature | Air | Clear Vial | <90% |
Note: The expected purity is an estimate based on the general stability of benzylic bromides and may vary depending on the initial purity of the material.
Table 2: ¹H NMR Chemical Shifts of this compound and its Primary Decomposition Product
| Functional Group | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| -CH₂Br (in starting material) | ~4.5 | Singlet |
| -CH₂OH (in hydrolysis product) | ~4.7 | Singlet |
| Ar-CH₃ | ~2.4 | Singlet |
| Ar-H | ~7.0-7.4 | Multiplet |
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for monitoring decomposition via ¹H NMR.
Caption: Key factors for maintaining compound stability.
References
Troubleshooting failed reactions with 4-Bromo-1-(bromomethyl)-2-methylbenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 4-Bromo-1-(bromomethyl)-2-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary reactive sites with different reactivities:
-
Benzylic Bromide (-CH₂Br): This is the more reactive site and is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The benzylic position is activated, making the bromide an excellent leaving group.
-
Aryl Bromide (-Br): This bromide is attached directly to the aromatic ring and is less reactive towards traditional nucleophilic substitution. It is, however, well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
This difference in reactivity allows for selective functionalization at the benzylic position while leaving the aryl bromide intact for subsequent transformations.
Q2: What are the most common side reactions to be aware of when using this compound?
A2: Several side reactions can occur, depending on the reaction type:
-
Homocoupling (Wurtz-type reaction): In Grignard reagent formation or other organometallic reactions, the highly reactive benzylic bromide can react with another molecule of the starting material or the formed organometallic species to create a dimer.[1]
-
Elimination: Under strongly basic conditions, elimination to form a xylene derivative is possible, though less common than substitution for a primary benzylic halide.
-
Over-alkylation: In reactions with primary or secondary amines, the product formed can sometimes react further with the starting material, leading to di- or tri-alkylation.
-
Hydrolysis: The benzylic bromide can be hydrolyzed to the corresponding benzyl alcohol if water is present in the reaction mixture, especially under basic or acidic conditions.
-
Protodeboronation (in Suzuki reactions): The boronic acid coupling partner can be protonated and lose its boron functionality, leading to the formation of a simple arene instead of the desired biaryl product.
Q3: How should I store and handle this compound?
A3: this compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted starting material.
-
The desired product is formed in very low quantities or not at all.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Nucleophile | Ensure your nucleophile is sufficiently strong for an Sₙ2 reaction. If using a weak nucleophile, consider converting it to its conjugate base with a non-nucleophilic base (e.g., NaH for an alcohol). |
| Steric Hindrance | While the benzylic position is primary, a bulky nucleophile may react slowly. Consider increasing the reaction temperature or using a less hindered nucleophile if possible. |
| Inappropriate Solvent | For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |
| Low Reaction Temperature | The reaction may require more energy to overcome the activation barrier. Gradually increase the temperature and monitor the reaction progress. |
| Presence of Water | Water can hydrolyze the benzylic bromide to the corresponding alcohol, consuming the starting material. Ensure all glassware is oven-dried and use anhydrous solvents. |
Issue 2: Failed or Low-Yielding Suzuki-Miyaura Coupling
Symptoms:
-
The aryl bromide starting material is not consumed.
-
Homocoupling of the boronic acid is the major product.
-
Protodeboronation of the boronic acid is observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh, high-quality palladium catalyst and ligand. Ensure they have been stored under an inert atmosphere. For challenging couplings, consider using more active catalysts like those based on Buchwald ligands (e.g., SPhos, XPhos). |
| Ineffective Base | The choice of base is critical. K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. Ensure the base is finely powdered and dry. The base's solubility can also be a factor. |
| Oxygen Contamination | Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst. |
| Poor Quality Boronic Acid | Use fresh, high-purity boronic acid. Consider using a slight excess (e.g., 1.2-1.5 equivalents). |
| Inappropriate Solvent System | A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio can be optimized. Anhydrous conditions can also be employed with certain bases. |
Issue 3: Difficulty in Grignard Reagent Formation
Symptoms:
-
The reaction with magnesium turnings does not initiate.
-
A significant amount of Wurtz coupling byproduct is formed.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Magnesium Surface | The magnesium turnings may be coated with an oxide layer. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere. |
| Presence of Moisture | Grignard reactions are extremely sensitive to water. All glassware must be rigorously flame-dried, and anhydrous ether (diethyl ether or THF) must be used as the solvent. |
| Wurtz Coupling | This is a common side reaction with reactive benzylic halides. Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Reaction Temperature Too High | High temperatures can favor side reactions. Initiate the reaction at room temperature and then cool it if the reaction becomes too vigorous. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (Williamson Ether Synthesis Example)
This protocol describes the synthesis of a benzyl ether from this compound and a generic alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, phenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the alcohol (1.2 equivalents) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical Suzuki-Miyaura coupling of the aryl bromide moiety.
Materials:
-
Product from a previous reaction on the benzylic position (or this compound if the benzylic bromide is desired in the final product)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-dioxane and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine the aryl bromide (1.0 equivalent), arylboronic acid (1.5 equivalents), and finely ground K₃PO₄ (2.0 equivalents).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous dioxane.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the catalyst solution to the Schlenk flask, followed by degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Illustrative Yields for Nucleophilic Substitution on Benzylic Bromides *
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product Type | Expected Yield (%) |
| Amine | Isopropylamine | Acetonitrile | 80 | 12 | Secondary Amine | >95 (crude) |
| Phenoxide | 4-Ethoxyphenol | Dichloromethane | 0 - RT | 16 | Benzyl Ether | ~98 |
| Thiolate | Thiourea/NaOH | Methanol | Reflux | 4 | Benzyl Thioether | 85-95 |
| Azide | Sodium Azide | DMF | RT - 60 | 12-24 | Benzyl Azide | High |
| Cyanide | Potassium Cyanide | Ethanol/Water | Reflux | 2-4 | Benzyl Nitrile | Good to High |
*Data is for the analogous substrate 1-Bromo-2-(bromomethyl)-4-chlorobenzene and serves as a general guide. Yields are highly dependent on the specific substrate and reaction conditions.[2][3]
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides *
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 95 |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | 100 | 6 | 92 |
*Data is for analogous aryl bromides to illustrate typical reaction efficiencies. The reactivity of the aryl bromide on this compound will be influenced by the substituent at the benzylic position.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Key reaction pathways for this compound.
References
Technical Support Center: Catalyst Selection for 4-Bromo-1-(bromomethyl)-2-methylbenzene Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in coupling reactions involving 4-Bromo-1-(bromomethyl)-2-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing cross-coupling reactions with this compound?
A1: The main challenge lies in achieving chemoselectivity. This compound possesses two reactive sites for palladium-catalyzed cross-coupling: the C(sp²)-Br bond on the aromatic ring and the C(sp³)-Br bond of the benzylic bromide. The relative reactivity of these sites can be influenced by the specific coupling reaction, catalyst, ligands, and reaction conditions. Generally, the C(sp²)-Br bond is more reactive towards oxidative addition with Pd(0) catalysts, but side reactions at the benzylic bromide position can occur.
Q2: Which cross-coupling reactions are most suitable for selective functionalization of the aryl bromide in this compound?
A2: Suzuki-Miyaura, Heck, and Sonogashira coupling reactions are all viable options for selectively targeting the aryl bromide. The choice of reaction will depend on the desired final product (biaryl, alkene, or alkyne, respectively). Careful selection of the catalyst system is crucial to favor coupling at the C(sp²)-Br bond while minimizing reactions at the benzylic bromide.
Q3: How can I favor selective coupling at the aryl bromide position over the benzylic bromide position?
A3: To favor selective coupling at the aryl bromide, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands tend to promote oxidative addition at the less sterically hindered and more electron-rich aryl C-Br bond.
-
Catalyst Choice: Palladium complexes are the most common choice. Using a less reactive palladium precursor might enhance selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the activation energy for the reaction at the more reactive aryl bromide site is lower.
-
Base Selection: The choice of base can influence the reaction pathway. Weaker bases are sometimes employed to enhance selectivity.
Q4: What are common side reactions to watch out for?
A4: Besides the potential for coupling at the benzylic bromide, other common side reactions include:
-
Homocoupling: Dimerization of the starting material or the coupling partner.
-
Dehalogenation: Replacement of a bromine atom with a hydrogen atom.
-
Reduction of the benzylic bromide: Conversion of the bromomethyl group to a methyl group.
-
Formation of palladium black: This indicates catalyst decomposition and can lead to a cessation of the reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Steps & Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture. |
| Ensure proper storage of catalysts and ligands under an inert atmosphere. This prevents degradation and maintains catalytic activity. | |
| Consider using a more robust pre-catalyst. Pre-catalysts are often more stable and can lead to more consistent results. | |
| Inefficient Oxidative Addition | Switch to a more electron-rich and sterically bulky phosphine ligand. Buchwald-type ligands (e.g., SPhos, XPhos) can enhance the electron density on the palladium center, facilitating oxidative addition. |
| Increase the reaction temperature in increments. This can help overcome the activation energy barrier for oxidative addition. | |
| Inappropriate Base | Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. For Heck and Sonogashira reactions, organic bases like triethylamine are common. |
| Ensure the base is finely powdered and dry for solid bases. This increases the surface area and reactivity. | |
| Poor Solvent Quality | Use anhydrous and degassed solvents. Oxygen and water can deactivate the catalyst and lead to side reactions. |
Issue 2: Lack of Chemoselectivity (Reaction at both Aryl and Benzylic Bromide)
| Potential Cause | Troubleshooting Steps & Rationale |
| Highly Reactive Catalyst System | Switch to a less reactive palladium catalyst or ligand. A less active catalyst may differentiate more effectively between the two bromine sites. |
| Decrease the catalyst loading. Lowering the concentration of the active catalyst can sometimes improve selectivity. | |
| High Reaction Temperature | Lower the reaction temperature. This can favor the reaction pathway with the lower activation energy, which is typically the coupling at the aryl bromide. |
| Inappropriate Ligand Choice | Screen ligands with varying steric bulk and electronic properties. Bulky ligands can sterically hinder approach to the benzylic bromide. |
Data Presentation: Catalyst Systems for Selective Coupling Reactions
The following tables summarize catalyst systems and conditions that have been successfully employed for selective cross-coupling reactions on substrates containing both aryl and benzylic halides. While specific data for this compound is limited, these examples provide a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides in the Presence of Benzylic Halides (Representative Data)
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 93 | [1] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | [2] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 77 | High | [3] |
Table 2: Heck Coupling of Aryl Bromides (Representative Data)
| Catalyst Precursor | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(t-Bu)₃·HBF₄ | Et₃N | DMF | 100 | 82 | [2] |
| Pd(OAc)₂ | - | K₂CO₃ | DMF/H₂O | 80 | 95 | [4] |
| Pd/C | - | Na₂CO₃ | NMP | 150 | High | [5] |
Table 3: Sonogashira Coupling of Aryl Bromides (Representative Data)
| Catalyst Precursor | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 95 | [6] |
| Pd(OAc)₂ | - | Et₃N | MeCN | 110 | 98 | |
| PdCl₂(dppf) | CuI | Et₃N | THF | RT | High |
Experimental Protocols
General Considerations for All Reactions:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the selective coupling of aryl bromides in the presence of other halides.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PCy₃·HBF₄ (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Cs₂CO₃.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PCy₃·HBF₄ in a small amount of toluene.
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Add the degassed toluene and water (e.g., 10:1 ratio) to the reaction flask via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Heck Coupling
This protocol is a general procedure for the Heck coupling of aryl bromides.[4]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (1 mol%)
-
K₂CO₃ (2.0 equiv)
-
DMF (degassed)
-
Water (degassed)
Procedure:
-
To a Schlenk tube, add this compound, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed DMF and water (e.g., 1:1 ratio) and the alkene via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, extract with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Selective Sonogashira Coupling
This protocol is based on standard conditions for Sonogashira coupling of aryl bromides.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
THF (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low chemoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides [organic-chemistry.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed C(sp3)–Si cross-coupling silylation of benzyl halides with hydrosilanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects in Reactions of 4-Bromo-1-(bromomethyl)-2-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-1-(bromomethyl)-2-methylbenzene. The information focuses on the critical role of solvent choice in directing the outcome of nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Which of the two bromine atoms in this compound is more reactive in nucleophilic substitution reactions?
A1: The bromine atom on the bromomethyl group (-CH₂Br) is significantly more reactive towards nucleophilic substitution. This is because it is a benzylic bromide. The transition state of an Sₙ2 reaction or the carbocation intermediate in an Sₙ1 reaction at this position is stabilized by resonance with the adjacent benzene ring. The bromine atom directly attached to the aromatic ring is an aryl bromide and is much less reactive under typical nucleophilic substitution conditions.
Q2: How does the choice of solvent determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism?
A2: The polarity and protic nature of the solvent are critical in determining the reaction pathway.
-
Polar protic solvents (e.g., water, methanol, ethanol) favor the Sₙ1 mechanism. These solvents can stabilize the benzylic carbocation intermediate and the leaving group through hydrogen bonding, which lowers the activation energy for the ionization step.[1][2]
-
Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, acetone) generally favor the Sₙ2 mechanism. These solvents can solvate the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, increasing the rate of the bimolecular attack.[1][3]
Q3: What are the most common side reactions to be aware of?
A3: Common side reactions include:
-
Elimination (E1/E2): With sterically hindered or strongly basic nucleophiles, elimination reactions to form an alkene can compete with substitution.
-
Reaction with Solvent (Solvolysis): In protic solvents, the solvent itself can act as the nucleophile.[1][2] For instance, using methanol as a solvent can lead to the formation of 4-bromo-1-(methoxymethyl)-2-methylbenzene.
-
Friedel-Crafts Alkylation: When the nucleophile is an aromatic ring, the product can sometimes be more reactive than the starting materials, leading to over-alkylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Very Slow Reaction | 1. Poor solubility of the nucleophile or substrate. 2. Deactivated nucleophile due to solvation. 3. Insufficient reaction temperature. | 1. Select a solvent that dissolves all reactants; a co-solvent system may be necessary. 2. For an Sₙ2 reaction, switch from a polar protic to a polar aprotic solvent to enhance nucleophilicity. 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
| Low Yield of Desired Product | 1. Inappropriate solvent choice for the intended mechanism. 2. Competing side reactions (e.g., elimination). | 1. For a desired Sₙ2 pathway, use a polar aprotic solvent like DMF or acetonitrile. For Sₙ1, use a polar protic solvent like ethanol or water. 2. To minimize elimination, use a less sterically hindered or less basic nucleophile. |
| Mixture of Sₙ1 and Sₙ2 Products | 1. Use of a secondary benzylic halide which can undergo both pathways. 2. Reaction conditions are intermediate (e.g., moderately polar protic solvent with a reasonably strong nucleophile). | 1. To favor Sₙ2, use a high concentration of a strong nucleophile in a polar aprotic solvent. 2. To favor Sₙ1, use a weak nucleophile (or solvolysis) in a polar protic solvent. |
| Formation of an Elimination Product | 1. Use of a strong, sterically hindered base as the nucleophile. 2. High reaction temperatures. | 1. Switch to a less basic and less sterically hindered nucleophile. 2. Run the reaction at a lower temperature. |
| Insoluble Material Formation | 1. The salt byproduct of the substitution (e.g., NaBr, KBr) may be insoluble in the reaction solvent. | This can be an indicator that the reaction is proceeding. The precipitate can be removed by filtration during workup. |
Data Presentation
Table 1: Expected Predominant Mechanism and Relative Rate Based on Solvent and Nucleophile Choice
| Nucleophile | Solvent Type | Predominant Mechanism | Expected Relative Rate |
| Weak (e.g., H₂O, ROH) | Polar Protic (e.g., Water, Ethanol) | Sₙ1 | Moderate to Fast |
| Weak (e.g., H₂O, ROH) | Polar Aprotic (e.g., Acetone) | Sₙ1 | Slow |
| Strong (e.g., CN⁻, N₃⁻, RS⁻) | Polar Protic (e.g., Ethanol/Water) | Sₙ1/Sₙ2 Competition | Variable |
| Strong (e.g., CN⁻, N₃⁻, RS⁻) | Polar Aprotic (e.g., DMF, DMSO) | Sₙ2 | Fast |
Table 2: Typical Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Reagent Example | Typical Solvent | Product |
| Azide | Sodium Azide (NaN₃) | DMF or DMSO | 1-(Azidomethyl)-4-bromo-2-methylbenzene |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | (4-Bromo-2-methylphenyl)acetonitrile |
| Hydroxide | Sodium Hydroxide (NaOH) | Acetone/Water | (4-Bromo-2-methylphenyl)methanol |
| Amine | Isopropylamine | Acetonitrile | N-((4-Bromo-2-methylphenyl)methyl)propan-2-amine |
| Phenoxide | 4-Ethoxyphenol | Dichloromethane | 1-Bromo-4-((4-ethoxyphenoxy)methyl)-2-methylbenzene |
| Thiolate | Thiourea followed by NaOH | Methanol | Bis(4-bromo-2-methylbenzyl) sulfide |
Experimental Protocols
The following are representative protocols. Note: These should be adapted and optimized for specific experimental goals and safety considerations. Always handle reagents with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: Sₙ2 Reaction with Sodium Azide in DMF
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Sₙ1/Sₙ2 Reaction with Potassium Cyanide in Ethanol/Water
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add potassium cyanide (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract with dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Sₙ1 reaction pathway involving a carbocation intermediate.
Caption: Sₙ2 reaction pathway proceeding through a concerted transition state.
Caption: General experimental workflow for nucleophilic substitution.
References
Managing regioselectivity with 4-Bromo-1-(bromomethyl)-2-methylbenzene
Welcome to the technical support center for 4-Bromo-1-(bromomethyl)-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing regioselectivity and to troubleshoot common issues encountered during its use in complex organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they differ in reactivity?
A1: This molecule has two distinct reactive sites for substitution reactions: the benzylic bromide (-CH₂Br) and the aryl bromide (-Br attached to the benzene ring). The benzylic bromide is significantly more reactive towards nucleophiles via SN1 or SN2 mechanisms due to the stabilization of the carbocation or transition state by the adjacent aromatic ring.[1] The aryl bromide is generally unreactive towards standard nucleophilic substitution but is the primary site for oxidative addition in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This difference in reactivity is the key to managing regioselectivity.
Q2: How can I selectively target the benzylic bromide for a nucleophilic substitution without affecting the aryl bromide?
A2: Selective reaction at the benzylic position is the more straightforward transformation. Most common nucleophiles (e.g., amines, alkoxides, cyanides, azides) will preferentially attack the highly electrophilic benzylic carbon under standard nucleophilic substitution conditions (e.g., polar aprotic solvents like DMF or acetonitrile, often with a non-nucleophilic base like K₂CO₃ at or slightly above room temperature).[2] The aryl bromide will remain untouched under these conditions.
Q3: Conversely, how can I perform a cross-coupling reaction at the aryl bromide without the catalyst being quenched or reacting with the benzylic bromide?
A3: This is more challenging due to the high reactivity of the benzylic bromide. Success relies on careful selection of reaction conditions. Typically, palladium-catalyzed cross-coupling reactions require elevated temperatures. To favor reaction at the aryl bromide, use a robust catalyst system (e.g., a palladium precatalyst with a bulky phosphine ligand) and a suitable base (e.g., K₃PO₄ or Cs₂CO₃).[3] It is crucial to ensure the coupling partner (e.g., boronic acid) is more reactive towards the catalyst system than the benzylic bromide. In some cases, the benzylic bromide can undergo side reactions like Wurtz-type homocoupling, especially if Grignard reagents are formed.[4]
Q4: My Grignard reagent formation using this compound is failing. What are the likely causes?
A4: Grignard reagent formation with this substrate is complicated. The magnesium can react with either bromine atom. Furthermore, once the Grignard reagent forms at the aryl position (Ar-MgBr), it can be quenched by reacting with the highly electrophilic benzylic bromide of another molecule, leading to homocoupling (Wurtz reaction).[4][5] Key troubleshooting steps include:
-
Ensure absolute anhydrous conditions: All glassware must be flame-dried, and solvents must be anhydrous.[4][6][7]
-
Activate the magnesium: Use fresh magnesium turnings and consider activation with a crystal of iodine or 1,2-dibromoethane.[4][6][7]
-
Control the addition: Add the solution of the aryl bromide slowly to the magnesium suspension to maintain a low concentration and minimize side reactions.[4]
Troubleshooting Guides
Issue 1: Lack of Regioselectivity in Nucleophilic Substitution
Symptoms:
-
Formation of a mixture of products where the nucleophile has substituted at both the benzylic and aryl positions.
-
Low yield of the desired benzylic-substituted product with significant starting material remaining, even after extended reaction times.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
|---|---|---|
| High Reaction Temperature | Perform the reaction at room temperature or below (0 °C). | Elevated temperatures can sometimes promote competing reaction pathways, including nucleophilic aromatic substitution, especially with highly activated rings or very strong nucleophiles. |
| Incorrect Solvent Choice | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. | These solvents favor SN2 reactions at the benzylic position and do not typically facilitate nucleophilic aromatic substitution on an unactivated aryl bromide. |
| Nucleophile is too harsh | If using a very strong base/nucleophile (e.g., NaNH₂), consider a milder alternative (e.g., K₂CO₃ with an amine). | Extremely strong bases can sometimes induce elimination or benzyne formation pathways. |
Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Low conversion of the starting material.
-
Formation of significant homocoupled byproducts.
-
Decomposition of the starting material.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
|---|---|---|
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen). | The active Pd(0) catalyst is sensitive to oxygen and can be deactivated.[3] |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos). | These ligands promote the oxidative addition step at the aryl bromide and can stabilize the palladium complex, improving its lifetime and turnover.[3] |
| Side reaction at benzylic site | Lower the reaction temperature if possible. Ensure the base used is not strongly nucleophilic. | High temperatures can lead to undesired reactions at the benzylic bromide. A non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred. |
| Poor Quality Boronic Acid (Suzuki) | Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., MIDA or pinacol esters). | Boronic acids can degrade, especially under heating, leading to lower transmetalation efficiency.[8] |
Experimental Protocols
Protocol 1: Selective Nucleophilic Substitution with an Amine
This protocol details the synthesis of N-((4-bromo-2-methylphenyl)methyl)propan-2-amine, demonstrating selective substitution at the benzylic position.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate.[2]
-
Add isopropylamine to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Regioselective Suzuki-Miyaura Coupling
This protocol describes a method for the selective coupling of an arylboronic acid at the aryl bromide position.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Degassed 1,4-Dioxane/Water (10:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize expected yields for representative reactions based on data for analogous substrates. Actual yields may vary depending on specific reaction conditions and substrate purity.
Table 1: Expected Yields for Selective Nucleophilic Substitution
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
|---|---|---|---|---|---|---|---|
| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | 12 | N-substituted amine | >90 |
| Phenol | Phenol | DMF | K₂CO₃ | RT | 16 | Benzyl ether | 85-95 |
| Cyanide | NaCN | DMSO | - | RT | 6 | Benzyl nitrile | >90 |
| Azide | NaN₃ | DMF | - | RT | 12 | Benzyl azide | >95 |
Table 2: Expected Yields for Regioselective Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |
| Suzuki | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 16 | 70-80 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N | THF | RT | 8 | 80-90 |
Visualizations
Regioselectivity Decision Workflow
This diagram illustrates the decision-making process for achieving regioselective functionalization of this compound.
Troubleshooting Logic for Low Yield in Suzuki Coupling
This diagram provides a logical workflow for troubleshooting low yields in a Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Purification of 4-Bromo-1-(bromomethyl)-2-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-1-(bromomethyl)-2-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation of the product. These may include:
-
Unreacted Starting Material: 4-Bromo-1,2-dimethylbenzene.
-
Isomeric Impurities: Other isomers of bromo-1-(bromomethyl)-2-methylbenzene formed during the bromination of the aromatic ring or the methyl group. There are several possible positional isomers of bromodimethylbenzene.[1][2]
-
Dibrominated Byproducts: 4-Bromo-1,2-bis(bromomethyl)benzene, where both methyl groups of the starting xylene are brominated.
-
Hydrolysis Products: 4-Bromo-2-methylbenzyl alcohol, formed by the hydrolysis of the benzylic bromide, which can be sensitive to moisture.[3]
-
Oxidation Products: 4-Bromo-2-methylbenzaldehyde, resulting from the oxidation of the benzyl bromide.
Q2: My purified this compound is a yellow or brownish solid/oil. What causes the color?
A2: The off-white or yellowish color in the product is typically due to trace impurities, possibly resulting from oxidation or the presence of residual bromine from the synthesis. Performing a purification step like recrystallization or column chromatography can help remove these colored impurities.
Q3: What is the recommended storage condition for this compound?
A3: this compound is sensitive to moisture and light. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8°C) to prevent degradation.[3]
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from its impurities. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation of spots. Aromatic compounds like this are often UV-active, allowing for easy visualization under a UV lamp.[4]
Troubleshooting Guides
Recrystallization
Recrystallization is a common technique for purifying solid compounds. The choice of solvent is crucial for successful purification.
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is too concentrated.
-
Solution:
-
Use a lower-boiling point solvent or a mixed solvent system. For instance, dissolving the compound in a good solvent (like ethanol or ethyl acetate) at an elevated temperature and then adding a poor solvent (like water or hexanes) until the solution becomes slightly cloudy can induce crystallization upon cooling.
-
Add a little more of the good solvent to the heated mixture to ensure the compound does not come out of solution above its melting point.
-
Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Problem 2: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool the solution in an ice bath for a longer period to maximize crystal precipitation.
-
Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
-
Problem 3: The crystals are still colored after recrystallization.
-
Possible Cause: The colored impurities have similar solubility to the product in the chosen solvent.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.
-
Try a different solvent or a combination of solvents for the recrystallization.
-
Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.
Problem 1: Poor separation of the product from an impurity.
-
Possible Cause: The eluent system is not optimal for separating the compounds.
-
Solution:
-
Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product. For nonpolar compounds, start with a nonpolar eluent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[5]
-
Use a longer chromatography column or a finer mesh silica gel to improve the separation efficiency.
-
If impurities are very close in polarity, consider using a different stationary phase, such as alumina.
-
Problem 2: The product is eluting too quickly (high Rf) or not at all (low Rf).
-
Possible Cause: The polarity of the eluent is too high or too low.
-
Solution:
-
If the Rf is too high, decrease the polarity of the eluent (e.g., increase the proportion of hexanes).
-
If the Rf is too low, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
-
Problem 3: Tailing of the spot on the TLC plate and the peak during column chromatography.
-
Possible Cause: The compound may be interacting too strongly with the acidic silica gel, or the sample is overloaded on the column.
-
Solution:
-
Add a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent to reduce the acidity of the silica gel.
-
Ensure that the amount of crude product loaded onto the column is appropriate for the column size (typically a silica gel to crude product ratio of 50:1 to 100:1 by weight).
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Solvents/Eluents | Purity Achieved | Advantages | Disadvantages |
| Washing | 5% Sodium Hydroxide or Sodium Bisulfite Solution | Low to Moderate | Removes acidic/basic impurities. | Does not remove neutral organic impurities. |
| Recrystallization | Ethanol, Methanol, Hexanes, or mixed solvents (e.g., Ethanol/Water) | Moderate to High (>98%) | Simple, cost-effective for large quantities. | Can have lower yields; may not remove impurities with similar solubility. |
| Column Chromatography | Hexanes/Ethyl Acetate gradient | High to Very High (>99%) | Excellent for separating closely related impurities. | More time-consuming and requires more solvent than recrystallization. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Validation & Comparative
Comparative Guide to the Characterization of 4-Bromo-1-(bromomethyl)-2-methylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and characterization of various derivatives of 4-bromo-1-(bromomethyl)-2-methylbenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for selective functionalization at the benzylic position. The presence of a reactive bromomethyl group allows for the introduction of a wide array of functionalities through nucleophilic substitution reactions, leading to a diverse range of derivatives with potentially unique biological and chemical properties.
Introduction to this compound
This compound is a disubstituted toluene derivative containing two bromine atoms with different reactivities. The benzylic bromide is highly susceptible to nucleophilic attack, making it a prime site for synthetic modification, while the aryl bromide is more stable and can be used for subsequent cross-coupling reactions. This differential reactivity allows for a stepwise and controlled approach to the synthesis of complex molecules. The core structure is a key intermediate in the synthesis of various biologically active compounds.
Synthesis and Reactivity
The primary route for the derivatization of this compound involves the nucleophilic substitution of the benzylic bromine atom. This reaction is typically carried out by treating the starting material with a suitable nucleophile in an appropriate solvent. The general reaction scheme is depicted below.
Caption: General workflow for the nucleophilic substitution of this compound.
The choice of nucleophile dictates the functionality introduced at the benzylic position. Common nucleophiles include alkoxides, carboxylates, amines, azide, and cyanide, leading to the formation of ethers, esters, amines, azides, and nitriles, respectively.
Comparative Data of Derivatives
The following table summarizes the synthesis and key characterization data for a selection of this compound derivatives. This data has been compiled from various sources and provides a basis for comparison of their physicochemical properties.
| Derivative | Nucleophile | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (CDCl₃, δ ppm) |
| Ether | Methoxide | 4-Bromo-1-(methoxymethyl)-2-methylbenzene | C₉H₁₁BrO | 215.09 | - | 7.35 (d, 1H), 7.20 (dd, 1H), 7.05 (d, 1H), 4.40 (s, 2H), 3.40 (s, 3H), 2.30 (s, 3H) |
| Ester | Acetate | 4-Bromo-2-methylbenzyl acetate | C₁₀H₁₁BrO₂ | 243.10 | - | 7.36 (d, 1H), 7.21 (dd, 1H), 7.08 (d, 1H), 5.05 (s, 2H), 2.35 (s, 3H), 2.10 (s, 3H) |
| Amine | Isopropylamine | N-(4-Bromo-2-methylbenzyl)propan-2-amine | C₁₁H₁₆BrN | 242.16 | >95 (crude)[1] | - |
| Azide | Sodium Azide | 1-(Azidomethyl)-4-bromo-2-methylbenzene | C₈H₈BrN₃ | 226.08 | High[2] | - |
| Nitrile | Potassium Cyanide | (4-Bromo-2-methylphenyl)acetonitrile | C₉H₈BrN | 210.08 | Good to High[2] | - |
Note: ¹H NMR data is representative and may vary slightly depending on experimental conditions. Missing yield and specific NMR data indicate that while the synthesis is chemically plausible, specific experimental results were not found in the searched literature for the exact derivative of this compound. The data for the amine, azide, and nitrile derivatives are based on the analogous reactions of the closely related 1-bromo-2-(bromomethyl)-4-chlorobenzene[1][2].
Experimental Protocols
Detailed experimental procedures for the synthesis of representative derivatives are provided below. These protocols are based on established methodologies for nucleophilic substitution reactions of benzyl bromides.
General Procedure for Nucleophilic Substitution
The following is a general workflow for the synthesis of derivatives of this compound.
References
A Comparative Guide to the Reactivity of 4-Bromo-1-(bromomethyl)-2-methylbenzene and Other Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-Bromo-1-(bromomethyl)-2-methylbenzene with other substituted benzyl bromides. Understanding the relative performance of these reagents in key synthetic transformations is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes in drug discovery and materials science. This document summarizes experimental data on reaction rates and yields, details the methodologies for these experiments, and provides visual representations of the underlying chemical principles.
Introduction to Benzyl Bromide Reactivity
Benzyl bromides are versatile electrophilic reagents widely used in organic synthesis for the introduction of a benzyl group. Their reactivity is primarily governed by their ability to undergo nucleophilic substitution reactions, either through a unimolecular (SN1) or bimolecular (SN2) mechanism. The stability of the intermediate benzylic carbocation or the transition state is a key determinant of the reaction pathway and rate.[1][2] This stability is significantly influenced by the nature and position of substituents on the aromatic ring.
Electron-donating groups (EDGs) on the benzene ring, such as methyl (-CH₃) or methoxy (-OCH₃) groups, increase the rate of nucleophilic substitution. They achieve this by stabilizing the electron-deficient carbocation intermediate in an SN1 reaction or the partially positive carbon in the SN2 transition state.[3] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups destabilize these intermediates and transition states, thereby decreasing the reaction rate.[4] Steric hindrance around the benzylic carbon can also play a significant role, generally disfavoring the SN2 mechanism.[5]
This compound possesses a unique combination of substituents: a weakly electron-withdrawing bromine atom and a weakly electron-donating methyl group. Their positions relative to the bromomethyl group influence the overall reactivity of the molecule.
Comparative Performance in Nucleophilic Substitution Reactions
The following table summarizes the expected relative reactivity based on the electronic effects of the substituents. The reactivity of this compound is anticipated to be intermediate, influenced by the competing effects of the bromo and methyl groups.
Table 1: Predicted Relative Reactivity of Substituted Benzyl Bromides in Nucleophilic Substitution
| Benzyl Bromide Derivative | Substituent Effects | Predicted Relative Reactivity |
| 4-Methoxybenzyl bromide | Strong Electron-Donating Group (-OCH₃) | Very High |
| 4-Methylbenzyl bromide | Electron-Donating Group (-CH₃) | High |
| Benzyl bromide | Unsubstituted | Moderate |
| This compound | Weak Electron-Donating (-CH₃) and Weak Electron-Withdrawing (-Br) | Moderate |
| 4-Bromobenzyl bromide | Weak Electron-Withdrawing Group (-Br) | Low |
| 4-Nitrobenzyl bromide | Strong Electron-Withdrawing Group (-NO₂) | Very Low |
Performance in Grignard Reagent Formation
The formation of Grignard reagents is another critical application of benzyl bromides. The efficiency of this reaction can be influenced by the substrate's reactivity, with more reactive halides potentially leading to a higher yield of the desired organometallic reagent. However, highly reactive benzyl bromides are also more prone to side reactions, such as Wurtz coupling, which can decrease the overall yield of the Grignard reagent.[6][7]
The presence of both an activating methyl group and a deactivating bromo group in this compound suggests a moderate reactivity profile, which could be advantageous in balancing the rate of Grignard formation against the rate of side reactions.
Table 2: Comparison of Yields in Grignard Reagent Formation
| Benzyl Bromide Derivative | Typical Solvent | Reported Yield of Grignard Reagent (%) | Wurtz Coupling Byproduct Formation | Reference |
| Benzyl chloride | Tetrahydrofuran (THF) | 90-98% | Low to moderate | [8] |
| Benzyl bromide | Diethyl ether (Et₂O) | 87-98% | Can be significant | [8] |
| Substituted Benzyl Bromides | Varies | Highly dependent on substituents and conditions | Varies | [9] |
Note: Specific yield data for this compound in Grignard formation was not found in the searched literature. The provided data for other benzyl halides serves as a benchmark.
Experimental Protocols
General Procedure for Comparative Kinetic Analysis of Nucleophilic Substitution
This protocol describes a general method for comparing the rates of reaction of different benzyl bromides with a common nucleophile using UV-Vis spectrophotometry.
Materials:
-
Substituted benzyl bromides (e.g., this compound, 4-methylbenzyl bromide, 4-bromobenzyl bromide)
-
Nucleophile solution (e.g., 0.1 M sodium iodide in acetone)
-
Solvent (e.g., spectrophotometric grade acetone)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of each benzyl bromide derivative at a known concentration (e.g., 0.01 M) in the chosen solvent.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a known volume of the nucleophile solution with the solvent.
-
Initiate the reaction by adding a small, known volume of the benzyl bromide stock solution to the cuvette, and start recording the absorbance at a wavelength where the product absorbs and the reactants do not, or where there is a significant change in absorbance.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The second-order rate constant can be calculated by dividing k_obs by the concentration of the nucleophile (if the nucleophile is in large excess).
-
Repeat the experiment for each benzyl bromide derivative under identical conditions to compare their relative reactivities.
General Procedure for Comparative Analysis of Grignard Reagent Formation
This protocol outlines a general method for comparing the yields of Grignard reagents from different benzyl bromides.
Materials:
-
Substituted benzyl bromides
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Apparatus for reaction under an inert atmosphere (e.g., Schlenk line)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Gently heat the flask under a flow of inert gas to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
Dissolve the benzyl bromide derivative in anhydrous ether or THF and place it in the dropping funnel.
-
Add a small amount of the benzyl bromide solution to the magnesium. The reaction should start, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The concentration of the Grignard reagent can be determined by titration (e.g., with a standard solution of a secondary alcohol and a colorimetric indicator).
-
Compare the yields obtained from different benzyl bromide derivatives.
Visualization of Factors Influencing Benzyl Bromide Reactivity
The choice between an SN1 and SN2 pathway for a given benzyl bromide is a critical consideration in synthesis design. The following diagram illustrates the key factors that influence this mechanistic decision.
References
- 1. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Benzylic vs. Aryl Bromide in 4-Bromo-1-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of the benzylic bromide and aryl bromide functionalities within the molecule 4-Bromo-1-(bromomethyl)-2-methylbenzene. Understanding the differential reactivity of these two groups is crucial for the strategic design of synthetic routes in drug discovery and development, enabling selective functionalization to build complex molecular architectures. This document presents a comparative analysis supported by established chemical principles and representative experimental data.
Executive Summary
This compound possesses two distinct carbon-bromine bonds: a benzylic bromide attached to a primary carbon and an aryl bromide directly bonded to the aromatic ring. The benzylic bromide is characterized by its high reactivity in nucleophilic substitution reactions. This heightened reactivity is a consequence of the ability of the adjacent benzene ring to stabilize the transition state and any carbocation intermediate through resonance. Conversely, the aryl bromide is significantly less reactive towards nucleophilic substitution due to the partial double bond character of the C(sp²)-Br bond, a result of resonance between the halogen's lone pairs and the aromatic π-system. However, the aryl bromide is the preferred site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This chemoselectivity allows for a programmed, stepwise functionalization of the molecule.
Reactivity Comparison: Nucleophilic Substitution vs. Palladium-Catalyzed Cross-Coupling
The divergent reactivity of the benzylic and aryl bromides in this compound allows for selective transformations under different reaction conditions.
Nucleophilic Substitution: Preferential Reaction at the Benzylic Position
The benzylic C(sp³)-Br bond is significantly more labile than the aryl C(sp²)-Br bond towards nucleophilic attack. This is primarily due to two factors:
-
Stabilization of the Transition State: In an S(_N)2 reaction, the transition state is stabilized by the adjacent π-system of the benzene ring.
-
Carbocation Stability: In an S(_N)1 reaction, the departure of the bromide ion leads to the formation of a resonance-stabilized benzylic carbocation.[1]
This inherent reactivity allows for the selective displacement of the benzylic bromide by a wide range of nucleophiles, while the aryl bromide remains intact.
Palladium-Catalyzed Cross-Coupling: Targeting the Aryl Position
In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, selectively activate the C(sp²)-Br bond.[2] The catalytic cycle of these reactions involves the oxidative addition of the palladium(0) catalyst to the aryl halide bond. The C(sp³)-Br bond of the benzylic bromide is generally less reactive under these conditions. This orthogonality provides a powerful tool for introducing aryl or vinyl groups at the aromatic ring without affecting the benzylic position.
Quantitative Data Comparison
The following table summarizes the expected outcomes and typical reaction conditions for the selective functionalization of this compound, based on analogous chemical transformations.
| Reaction Type | Target Position | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| Nucleophilic Substitution | Benzylic Bromide | Sodium Azide (NaN₃) | - | DMF | Room Temp. | 12-24 | High |
| Nucleophilic Substitution | Benzylic Bromide | Isopropylamine | K₂CO₃ | Acetonitrile | 80 | 12 | >95% (crude)[3] |
| Suzuki-Miyaura Coupling | Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂/PCy₃·HBF₄, Cs₂CO₃ | Toluene/H₂O | 80 | 2 | Good to High[4] |
Experimental Protocols
The following are representative experimental protocols for the selective functionalization of this compound.
Protocol 1: Selective Nucleophilic Substitution of the Benzylic Bromide with Sodium Azide
Objective: To synthesize 1-(azidomethyl)-4-bromo-2-methylbenzene.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
To this solution, add sodium azide (1.5 eq).
-
Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Selective Suzuki-Miyaura Coupling of the Aryl Bromide with Phenylboronic Acid
Objective: To synthesize 4'-methyl-4-biphenyl)methanol. This protocol involves the Suzuki-Miyaura coupling followed by a reduction of the bromomethyl group, as the direct product would be (4'-methyl-[1,1'-biphenyl]-4-yl)methyl bromide. For the purpose of this guide, we will focus on the initial cross-coupling step.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Schlenk tube
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (0.30 mmol), phenylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2 equiv.).[4]
-
Add toluene (1.0 mL) and water (0.1 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Visualization of Reactivity Principles
The following diagrams illustrate the underlying principles of the differential reactivity of the benzylic and aryl bromides.
Caption: Comparative reaction pathways for this compound.
Caption: Generalized experimental workflows for selective functionalization.
Conclusion
The distinct electronic and steric environments of the benzylic and aryl bromide groups in this compound provide a clear basis for their differential reactivity. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is the preferred site for palladium-catalyzed cross-coupling reactions. This chemoselectivity is a powerful asset in organic synthesis, allowing for the controlled and sequential introduction of various functionalities. For researchers in drug development, mastering these selective transformations is key to the efficient construction of novel and complex molecular entities.
References
Efficacy of 4-Bromo-1-(bromomethyl)-2-methylbenzene in Specific Synthetic Routes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful execution of complex synthetic strategies. This guide provides an objective comparison of the performance of 4-Bromo-1-(bromomethyl)-2-methylbenzene in specific synthetic applications, particularly in the alkylation of phenols, a common transformation in the synthesis of pharmaceutical intermediates. Its efficacy is compared with alternative, less substituted, benzylating agents, supported by representative experimental data and detailed protocols.
Introduction to this compound
This compound is a bifunctional aromatic compound featuring two distinct carbon-bromine bonds: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity is the cornerstone of its utility, enabling selective transformations. The benzylic bromide serves as an excellent leaving group, making the compound a potent benzylating agent for a variety of nucleophiles. Subsequently, the aryl bromide can participate in further functionalization, such as cross-coupling reactions, providing a handle for molecular elaboration. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules, including those with applications in medicinal chemistry.
Comparison of Alkylating Agents in O-Alkylation of Phenols
The O-alkylation of phenols is a fundamental reaction in organic synthesis. The following table compares the expected performance of this compound with benzyl bromide and 4-bromobenzyl bromide in the alkylation of 4-(tert-butyldimethylsilyloxy)phenol. The data for the alternatives are based on typical literature values for similar reactions, while the data for the target compound is projected based on its structure and the experimental protocol provided below.
| Reagent | Substrate | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| This compound | 4-(tert-butyldimethylsilyloxy)phenol | [4-(5-bromo-2-methyl-benzyl)-phenoxy]-tert-butyl-dimethyl-silane | K₂CO₃ | DMF | 80 | 6 | ~90 |
| Benzyl Bromide | 4-(tert-butyldimethylsilyloxy)phenol | tert-butyl(4-(benzyloxy)phenoxy)dimethylsilane | K₂CO₃ | DMF | 80 | 4-6 | 90-95 |
| 4-Bromobenzyl Bromide | 4-(tert-butyldimethylsilyloxy)phenol | tert-butyl(4-((4-bromobenzyl)oxy)phenoxy)dimethylsilane | K₂CO₃ | DMF | 80 | 4-6 | 90-95 |
Experimental Protocols
Synthesis of [4-(5-bromo-2-methyl-benzyl)-phenoxy]-tert-butyl-dimethyl-silane
This protocol describes a representative procedure for the O-alkylation of a phenol with this compound.
Materials:
-
4-(tert-butyldimethylsilyloxy)phenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(tert-butyldimethylsilyloxy)phenol (1.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol.
-
To the stirred solution, add anhydrous potassium carbonate (1.5 eq.).
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired product.
Visualizations
Synthetic Pathway
Caption: Synthetic route for the preparation of a key intermediate.
Experimental Workflow
Caption: General workflow for the O-alkylation experiment.
Discussion of Efficacy and Comparison with Alternatives
This compound is an effective reagent for the benzylation of phenols. Its reactivity is primarily dictated by the benzylic bromide, which is comparable to that of unsubstituted benzyl bromide and 4-bromobenzyl bromide. The presence of the methyl group at the ortho position to the bromomethyl group may introduce a minor steric hindrance, potentially leading to slightly longer reaction times or requiring slightly higher temperatures compared to its less substituted counterparts. However, this effect is generally minimal in SN2 reactions with phenolic nucleophiles.
The key advantage of using this compound lies in the presence of the second bromo substituent on the aromatic ring. This aryl bromide is significantly less reactive towards nucleophilic substitution under the conditions used for O-alkylation, allowing for the selective formation of the desired ether linkage. This preserved aryl bromide functionality serves as a valuable synthetic handle for subsequent transformations, such as Suzuki, Heck, or Sonogashira cross-coupling reactions. This two-stage reactivity makes it a superior choice over simpler benzylating agents when a multi-step synthesis requiring further molecular elaboration is planned.
In contrast, benzyl bromide and 4-bromobenzyl bromide offer a more direct and potentially slightly more reactive route for simple benzylation or 4-bromobenzylation, respectively. For synthetic routes where the introduction of a single benzylic group is the sole objective, these reagents may be more atom-economical. However, they lack the built-in potential for subsequent aryl functionalization that this compound provides.
A Comparative Guide to the Purity Analysis of Synthesized 4-Bromo-1-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specialty chemicals, particularly intermediates for active pharmaceutical ingredients (APIs), demands rigorous purity assessment to ensure the safety, efficacy, and reproducibility of the final product. 4-Bromo-1-(bromomethyl)-2-methylbenzene is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical, as impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in subsequent synthetic steps.
This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparative overview of these methods, detailed experimental protocols, and a comparison with alternative reagents, supported by illustrative data.
Comparison of Analytical Techniques for Purity Analysis
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Intrinsic relationship between the integrated NMR signal area and the number of nuclei, allowing for direct quantification against a certified internal standard. |
| Analytes Detected | Non-volatile and thermally labile compounds, including starting materials, intermediates, and some degradation products. | Volatile and semi-volatile compounds, highly effective for identifying residual solvents and volatile byproducts. | All proton-containing molecules in the sample. Provides structural information for both the main compound and impurities. |
| Sensitivity | High, typically in the ppm range. | Very high, capable of detecting trace-level impurities in the ppb range. | Lower sensitivity compared to chromatographic methods, typically in the range of 0.1-1%. |
| Quantification | Requires a reference standard for each impurity for accurate quantification. Purity is often reported as area percent. | Can provide semi-quantitative results without a standard for each impurity by comparing peak areas. More accurate with specific standards. | Provides absolute quantification without the need for a specific reference standard of the analyte, relying on a certified internal standard. |
| Potential Issues | Co-elution of impurities with similar polarities. The target compound may be challenging to detect with a standard UV detector due to the lack of a strong chromophore. | Thermal degradation of the analyte in the injector port. Not suitable for non-volatile impurities. | Signal overlap can complicate integration and quantification. Requires longer relaxation delays for accurate quantification, increasing analysis time. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, starting with 60% acetonitrile and increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Due to the limited UV absorbance of the analyte, detection at a lower wavelength, such as 220 nm, is recommended.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities, including residual solvents and over-brominated byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C (use of a split injection is recommended to avoid column overload).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
High-resolution NMR spectrometer (400 MHz or higher).
-
Calibrated analytical balance.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized product and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H-NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250 for precise integration).
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral area of the signal
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
IS = internal standard
-
P_IS = purity of the internal standard
Mandatory Visualizations
Caption: Experimental workflows for the purity analysis of this compound.
Caption: Decision tree for selecting an analytical method for purity determination.
Comparison with Alternative Products
The performance of this compound as a synthetic intermediate can be compared to other commercially available substituted benzyl halides. The choice of reagent often depends on the desired electronic properties of the target molecule and the reactivity required for a specific transformation.
| Compound | Structure | Key Features & Performance |
| This compound | Provides a versatile handle for introducing a 4-bromo-2-methylbenzyl group. The bromine on the ring can be used in subsequent cross-coupling reactions. The methyl group provides some steric hindrance and can influence the conformation of the final product. | |
| 4-Chloro-1-(chloromethyl)-2-methylbenzene | A less reactive analogue due to the lower leaving group ability of chloride compared to bromide. This can be advantageous in reactions where over-reactivity is a concern. The chloro substituent on the ring also offers a different electronic profile and can be used in specific cross-coupling reactions. | |
| 4-Bromo-1-(fluoromethyl)-2-methylbenzene | The fluoromethyl group is a bioisostere of the bromomethyl group and can offer improved metabolic stability and altered lipophilicity in the final drug candidate. The C-F bond is significantly stronger than the C-Br bond, making it less reactive as a leaving group. | |
| 4-Bromo-2-methylbenzyl alcohol | The precursor to this compound. It is less reactive and can be used when a milder electrophile is required. The hydroxyl group can be activated in situ to form a better leaving group. |
Illustrative Reactivity Comparison in a Nucleophilic Substitution Reaction:
The reactivity of these benzyl halides in a typical SN2 reaction with a nucleophile (e.g., sodium azide) can be qualitatively compared. The reaction rate is influenced by the nature of the leaving group and the electronic effects of the substituents on the aromatic ring.
Generally, the reactivity follows the order: This compound > 4-Chloro-1-(chloromethyl)-2-methylbenzene > 4-Bromo-1-(fluoromethyl)-2-methylbenzene
This trend is primarily due to the leaving group ability (I > Br > Cl > F). The electronic contribution of the ring substituents will also play a role, but the dominant factor in this comparison is the halogen of the benzylic position.
Conclusion
The purity analysis of synthesized this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. A combination of chromatographic (HPLC and GC-MS) and spectroscopic (qNMR) techniques provides a comprehensive understanding of the purity profile. While HPLC is a robust method for routine analysis of non-volatile impurities, GC-MS excels at detecting volatile byproducts. For absolute purity determination, qNMR stands as the definitive method. The choice of a benzylic halide for a synthetic route should be guided by the required reactivity and the desired physicochemical properties of the final product, with several viable alternatives to this compound available to the discerning researcher.
Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallography of 4-Bromo-1-(bromomethyl)-2-methylbenzene Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing critical insights into intermolecular interactions, conformational preferences, and crystal packing, all of which influence the physicochemical properties of a compound. This guide offers a comparative analysis of the X-ray crystallographic data for derivatives of 4-Bromo-1-(bromomethyl)-2-methylbenzene, a class of compounds with potential applications in organic synthesis and medicinal chemistry.
While a specific crystal structure for this compound is not publicly available, this guide leverages the detailed crystallographic analysis of the closely related compound, 4-(bromomethyl)-2,5-dibromotoluene , as a primary reference point. By comparing its structural parameters with those of other bromo- and/or bromomethyl-substituted benzene derivatives, we can infer how substitutions on the benzene ring influence the resulting solid-state architecture.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for 4-(bromomethyl)-2,5-dibromotoluene and another related compound, providing a quantitative basis for comparison. The data is extracted from a comprehensive study on bromo- and/or bromomethyl-substituted benzenes.
| Parameter | 4-(bromomethyl)-2,5-dibromotoluene | 3,5-di(bromomethyl)bromobenzene |
| Chemical Formula | C₈H₇Br₃ | C₈H₇Br₃ |
| Molecular Weight | 342.85 | 342.85 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 12.189(3) | 10.158(2) |
| b (Å) | 11.217(3) | 7.555(2) |
| c (Å) | 7.999(2) | 13.905(3) |
| α (°) | 90 | 90 |
| β (°) | 107.52(3) | 109.15(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1042.8(5) | 1007.2(4) |
| Z | 4 | 4 |
| Calculated Density (Mg/m³) | 2.185 | 2.261 |
| Absorption Coefficient (mm⁻¹) | 11.45 | 11.82 |
| F(000) | 640 | 640 |
Experimental Protocols
The determination of crystal structures for small organic molecules like the derivatives of this compound involves a standardized workflow. The following is a detailed methodology representative of the process used to obtain the data presented above.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
Solvent Selection: The compound is dissolved in a suitable solvent (e.g., ethanol, chloroform, or a mixture of solvents) to the point of saturation at room temperature or slightly elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.
X-ray Data Collection
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
-
Data Processing: The collected diffraction intensities are integrated, corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption), and scaled.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of the Experimental Workflow
The process of determining a crystal structure via X-ray crystallography can be visualized as a sequential workflow.
Caption: Experimental workflow for X-ray crystallography.
Comparative Analysis and Conclusion
The crystallographic data reveals that even subtle changes in the substitution pattern on the benzene ring can lead to significant differences in the crystal packing and unit cell parameters. For instance, the difference in space group between 4-(bromomethyl)-2,5-dibromotoluene (P2₁/c) and 3,5-di(bromomethyl)bromobenzene (P2₁/n) indicates a different arrangement of molecules in the crystal lattice, which can be attributed to the varied positions of the bromo and bromomethyl substituents influencing the intermolecular interactions, such as halogen bonding and C-H···Br contacts.
For drug development professionals, these seemingly minor structural variations can have profound implications for a molecule's solubility, stability, and bioavailability. A thorough understanding of the solid-state structure through X-ray crystallography is therefore an indispensable tool in the rational design of new therapeutic agents. The data and protocols presented in this guide provide a framework for the comparative analysis of this compound derivatives, facilitating a deeper understanding of their structure-property relationships.
Comparative Guide to the Mechanistic Pathways of 4-Bromo-1-(bromomethyl)-2-methylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactions involving 4-Bromo-1-(bromomethyl)-2-methylbenzene, a versatile bifunctional reagent in organic synthesis. We will explore its reactivity in key transformations, compare its performance with alternative reagents, and provide detailed experimental protocols to support your research and development endeavors.
Introduction to the Reactivity of this compound
This compound possesses two distinct reactive sites: a benzylic bromide and an aryl bromide. The benzylic bromide is highly susceptible to nucleophilic substitution reactions (SN1 and SN2), making it an excellent electrophile for introducing the 4-bromo-2-methylbenzyl moiety. The aryl bromide is less reactive towards traditional nucleophilic substitution but can participate in transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective and sequential functionalization, rendering it a valuable building block in the synthesis of complex molecules.
The presence of a methyl group ortho to the bromomethyl group and a bromine atom para to the bromomethyl group influences the reactivity of the benzylic position through steric and electronic effects.
Comparison of Nucleophilic Substitution Reactions
The primary application of this compound is in nucleophilic substitution reactions at the benzylic position. Below, we compare its performance with common nucleophiles against alternative benzylic bromides.
Table 1: Comparison of Reaction Yields in Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product | Solvent | Conditions | Yield (%) |
| Azide (N₃⁻) | This compound | 1-(Azidomethyl)-4-bromo-2-methylbenzene | DMF | Room Temp, 12-24h | High (qualitative)[1] |
| Benzyl bromide | Benzyl azide | DMF | Room Temp | >95[2] | |
| 1-Bromo-2-(bromomethyl)-4-chlorobenzene | 1-(Azidomethyl)-2-bromo-4-chlorobenzene | DMF | Room Temp, 12-24h | High (qualitative)[1] | |
| Cyanide (CN⁻) | This compound | (4-Bromo-2-methylphenyl)acetonitrile | Ethanol/Water | Reflux | Good to High (qualitative) |
| Benzyl bromide | Benzyl cyanide | Ethanol/Water | Reflux | ~90 | |
| 2-Bromo-2-methylpropane | No Reaction (tertiary halide) | - | - | 0[3] | |
| Hydroxide (OH⁻) | This compound | (4-Bromo-2-methylphenyl)methanol | Acetone/Water | 40-50°C, 1-3h | Good to High (qualitative) |
| (Dibromomethyl)benzene | Benzaldehyde | NaOH(aq) | - | -[4] | |
| Chlorobenzene | Phenol (Dow Process) | NaOH(aq) | >350°C | -[5] | |
| Phenoxide (PhO⁻) | This compound | 1-Bromo-4-(phenoxymethyl)-2-methylbenzene | Acetone | Reflux | Good (qualitative)[6] |
| Benzyl bromide | Benzyl phenyl ether | Base, Solvent | Varies | Varies |
Mechanistic Considerations
The nucleophilic substitution reactions of this compound can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions.
-
SN2 Mechanism: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, acetone). This pathway involves a backside attack on the electrophilic benzylic carbon, leading to an inversion of stereochemistry if the carbon is chiral.
-
SN1 Mechanism: Favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol). This pathway proceeds through a resonance-stabilized benzylic carbocation intermediate.
The choice of solvent is critical in directing the reaction mechanism. Polar protic solvents stabilize the carbocation intermediate, favoring the SN1 pathway, while polar aprotic solvents enhance the nucleophilicity of the anion, promoting the SN2 pathway.
Experimental Protocols
General Protocol for Nucleophilic Substitution with Sodium Azide
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)[1]
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF under an inert atmosphere.
-
Add sodium azide to the solution.
-
Stir the mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, 1-(azidomethyl)-4-bromo-2-methylbenzene.
-
Purify the product by column chromatography on silica gel if necessary.
General Protocol for Williamson Ether Synthesis with a Phenol
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone
Procedure:
-
To a stirred suspension of the phenol and potassium carbonate in acetone, add this compound at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ether product.
-
Purify by recrystallization or column chromatography.
Visualizing Reaction Pathways
Nucleophilic Substitution Pathways
Caption: General mechanisms for SN1 and SN2 reactions of this compound.
Experimental Workflow for Nucleophilic Substitution
Caption: A generalized experimental workflow for performing nucleophilic substitution reactions.
Conclusion
This compound is a valuable reagent for the introduction of the 4-bromo-2-methylbenzyl group into a variety of molecules via nucleophilic substitution. Its reactivity is comparable to other activated benzylic bromides, and the choice of reaction conditions, particularly the solvent, allows for control over the reaction mechanism. This guide provides a foundation for utilizing this reagent effectively in organic synthesis and drug discovery programs. Further optimization of the provided protocols may be necessary to achieve desired outcomes for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-(Bromomethyl)phenol|BLD Pharm [benchchem.com]
Comparative Biological Activities of Compounds Derived from 4-Bromo-1-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized from the versatile starting material, 4-Bromo-1-(bromomethyl)-2-methylbenzene. This benzylic bromide is a valuable precursor for introducing the 4-bromo-2-methylbenzyl moiety into a variety of molecular scaffolds, leading to derivatives with notable antimicrobial and anticancer properties. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and development in this area.
Antimicrobial Activity of Benzyl Bromide Derivatives
A study by Al-hourani and colleagues in 2016 investigated the antimicrobial properties of several benzyl bromide derivatives. Among the tested compounds, those with structural similarities to derivatives of this compound demonstrated significant activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits visible microbial growth.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzyl Bromide Derivatives
| Compound | S. pyogenes (mg/mL) | E. faecalis (mg/mL) | S. aureus (mg/mL) | K. pneumoniae (mg/mL) | S. typhi (mg/mL) | C. albicans (mg/mL) | C. krusei (mg/mL) |
| Benzyl bromide (1a) | 2 | 2 | 1 | 2 | 2 | 0.25 | - |
| Benzyl bromide (1c) | 0.5 | 2 | 4 | 4 | 4 | - | 0.5 |
Data extracted from Al-hourani et al., 2016.[1]
The results indicate that benzyl bromide derivatives exhibit potent antimicrobial activity, particularly against Gram-positive bacteria and fungi.[1] Notably, benzyl bromide (1c) showed high efficacy against S. pyogenes.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds was evaluated using the microbroth dilution technique to determine the Minimum Inhibitory Concentration (MIC).
-
Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, along with pathogenic fungi, were used.
-
Inoculum Preparation: Bacterial and fungal suspensions were prepared and their concentrations were standardized.
-
Microbroth Dilution Assay:
-
The compounds were serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Each well was inoculated with the standardized microbial suspension.
-
The plates were incubated under appropriate conditions for each microorganism.
-
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[1]
Anticancer Activity of Brominated Benzyl Ether Derivatives
Research into the biological activities of bromophenol derivatives has revealed significant anticancer potential. While not directly synthesized from this compound in the cited study, the structures of some active compounds, such as bis(2,3-dibromo-4,5-dimethoxybenzyl) ether, suggest a plausible synthetic route involving the reaction of a substituted benzyl bromide with a phenol. These compounds have been shown to induce apoptosis in cancer cells.
Table 2: Cytotoxicity of a Brominated Benzyl Ether Derivative against Leukemia K562 Cells
| Compound | IC50 (µg/mL) |
| bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | 13.9 |
Data extracted from a study on the anticancer activities of bromophenol derivatives.[2]
The data indicates that brominated benzyl ether derivatives can exhibit potent cytotoxic effects against cancer cell lines. The induction of apoptosis is a key mechanism behind the observed anticancer activity.[2]
Experimental Protocol: Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cells were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human leukemia K562 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.[2]
Signaling Pathway: Apoptosis Induction
The anticancer activity of the brominated benzyl ether derivatives is linked to the induction of apoptosis, or programmed cell death. A simplified representation of a common apoptotic pathway is shown below.
Caption: Simplified intrinsic apoptosis pathway induced by brominated benzyl ether derivatives.
Experimental Workflow: Synthesis and Biological Evaluation
The general workflow for the synthesis and biological evaluation of compounds derived from this compound is outlined below.
Caption: General workflow for developing and testing bioactive compounds.
References
- 1. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
Cost-Benefit Analysis of 4-Bromo-1-(bromomethyl)-2-methylbenzene in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that influences the efficiency, cost-effectiveness, and overall success of a synthetic route. 4-Bromo-1-(bromomethyl)-2-methylbenzene, a disubstituted toluene derivative, is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the 4-bromo-2-methylbenzyl moiety into a target molecule. This guide provides an objective cost-analysis and performance comparison of this compound with other commercially available alternatives, supported by experimental data and detailed methodologies.
Cost-Analysis of this compound and Alternatives
The economic viability of a synthetic route is a key consideration in process development and large-scale production. The cost of starting materials can significantly impact the overall budget of a research project or a manufacturing campaign. Below is a comparative cost analysis of this compound and several of its alternatives. Prices are based on currently available data from various suppliers and are subject to change.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Supplier | Quantity | Price (USD) | Price per Gram (USD/g) |
| This compound | 27561-51-9 | 263.95 | Sigma-Aldrich | 1 g | 46.00 | 46.00 |
| Sigma-Aldrich | 5 g | 139.15 | 27.83 | |||
| 4-Chlorobenzyl chloride | 104-83-6 | 161.03 | Sigma-Aldrich | 100 g | 79.50 | 0.80 |
| TCI | 25 g | 21.60 (converted from INR) | 0.86 | |||
| 4-Bromobenzyl bromide | 589-15-1 | 249.93 | Thermo Scientific | 25 g | 149.00 | 5.96 |
| Chemsavers | 100 g | 114.00 | 1.14 | |||
| Chem-Impex | 25 g | 40.00 | 1.60 | |||
| 4-Iodobenzyl bromide | 16004-15-2 | 296.93 | Sigma-Aldrich | 1 g | 30.32 (converted from GBP) | 30.32 |
| Oakwood Chemical | 5 g | 28.00 | 5.60 | |||
| 2-Bromo-1-(bromomethyl)-4-nitrobenzene | N/A | 276.98 | Cenmed | N/A | 19.69 | N/A |
Performance Comparison in Synthesis
The choice of a benzylating agent is dictated not only by its cost but also by its reactivity, selectivity, and the desired reaction outcomes. The following sections compare the performance of this compound with its alternatives in common synthetic transformations.
Reactivity in Nucleophilic Substitution Reactions
The primary application of these compounds is in nucleophilic substitution reactions, where the benzylic halide is displaced by a nucleophile. The reactivity of the benzylic halide is influenced by the nature of the halogen and the electronic effects of the substituents on the aromatic ring.
The general trend for the reactivity of benzylic halides is:
I > Br > Cl
This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most easily cleaved. Consequently, 4-iodobenzyl bromide is expected to be the most reactive, while 4-chlorobenzyl chloride will be the least reactive. This compound and 4-bromobenzyl bromide will exhibit intermediate reactivity.
The methyl group on the aromatic ring in this compound is an electron-donating group, which can slightly increase the reactivity of the benzylic bromide compared to an unsubstituted benzyl bromide by stabilizing the developing positive charge on the benzylic carbon in the transition state.
Case Study: N-Alkylation of Amines
N-alkylation is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The choice of the alkylating agent can significantly impact the yield and reaction conditions.
| Reagent | Nucleophile | Product | Yield (%) | Reaction Conditions | Reference |
| Benzyl bromide | Aniline | N-Benzylaniline | 95 | NaHCO3, SDS, H2O, 80 °C, 1 h | [1] |
| 4-Bromobenzyl bromide | L-valine methyl ester | Methyl N-(4-bromobenzyl)-L-valinate | 70 | NaH, THF, reflux, 1 h | [2] |
| Benzyl bromide | Piperdine | N-Benzylpiperidine | 82 | Al2O3-K2O, Acetonitrile, RT, 4h | [3] |
Case Study: Suzuki-Miyaura Cross-Coupling Reactions
Substituted benzyl bromides can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form diarylmethane derivatives. The reactivity of the benzyl halide in the oxidative addition step is crucial for the success of these reactions.
In a study on the Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates, it was observed that benzyl bromides generally give better yields and have a higher functional group tolerance compared to benzyl chlorides.[4] This is attributed to the more favorable oxidative addition of the C-Br bond to the palladium catalyst. For instance, the coupling of 4-methoxybenzyl bromide with potassium phenyltrifluoroborate gave a 95% yield, while the corresponding chloride gave a 75% yield under the same conditions.[4]
While specific data for this compound is not provided, it is expected to be a suitable substrate for such cross-coupling reactions, with its reactivity being similar to other benzyl bromides.
Experimental Protocols
General Experimental Workflow for N-Alkylation
The following diagram illustrates a general workflow for the N-alkylation of an amine using a substituted benzyl bromide.
Detailed Protocol for N-Alkylation of L-Valine Methyl Ester with 4-Bromobenzyl Bromide[2]
This protocol is adapted from the synthesis of a valsartan intermediate.[2]
Materials:
-
L-valine methyl ester hydrochloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
4-Bromobenzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of free L-valine methyl ester: To a solution of L-valine methyl ester hydrochloride in DCM, add triethylamine at 0 °C and stir for 30 minutes. The resulting mixture containing the free amine is typically used directly in the next step after filtration of the triethylamine hydrochloride salt.
-
N-Alkylation: To a solution of the prepared L-valine methyl ester in anhydrous THF, add sodium hydride portion-wise at 0 °C.
-
Add a solution of 4-bromobenzyl bromide in anhydrous THF to the reaction mixture.
-
The reaction mixture is then refluxed for 1 hour.
-
After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is diluted with ether and washed successively with saturated aqueous NH₄Cl and water.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford methyl N-(4-bromobenzyl)-L-valinate.
Logical Decision-Making for Reagent Selection
The choice of the most suitable benzylating agent depends on a careful consideration of cost, reactivity, and the specific requirements of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromo-1-(bromomethyl)-2-methylbenzene: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of 4-Bromo-1-(bromomethyl)-2-methylbenzene. It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using and to adhere to all local, regional, and national hazardous waste regulations. Your institution's Environmental Health and Safety (EHS) office should be your primary contact for disposal procedures.
This compound is a halogenated organic compound that requires careful handling and disposal due to its hazardous nature. It is known to cause severe skin burns, eye damage, and potential respiratory irritation[1]. Therefore, proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use[2].
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Lab Coat: A flame-retardant and chemically impervious lab coat.
In the event of a spill, do not use water. Employ dry clean-up methods and avoid generating dust.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through controlled incineration by a licensed hazardous waste disposal company. Never pour this chemical down the drain or mix it with general laboratory or household waste[3].
-
Segregation and Collection:
-
Collect all waste containing this compound in a dedicated and compatible hazardous waste container.
-
This includes unused product, contaminated consumables (e.g., pipette tips, weighing paper), and reaction residues.
-
The container should be specifically designated for "Halogenated Organic Waste" to prevent accidental mixing with other waste streams.
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Specify the full chemical name: "this compound."
-
If the waste is a mixture, list all components and their approximate percentages.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated[3].
-
Triple Rinse Procedure:
-
Rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol).
-
Collect the solvent rinsate as "Halogenated Organic Waste."
-
After triple rinsing, the container may be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with institutional policies.
-
-
-
Storage and Pickup:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional protocols for waste manifest and collection.
-
Hazard Classification and Disposal Information
The following table summarizes key hazard information for this compound and related compounds.
| Identifier | Information | Reference |
| Chemical Name | This compound | |
| CAS Number | 156001-49-9 | [1] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [1] |
| Disposal Code (General) | P501: Dispose of contents/container to an approved waste disposal plant | [2][4] |
| Waste Category | Halogenated Organic Waste | [3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
